3-(Dimethylamino)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-(dimethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2)4-3-5(7)8;/h3-4H2,1-2H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKXYWGZCNBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468970 | |
| Record name | 3-(Dimethylamino)propionic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14788-12-6 | |
| Record name | 3-(Dimethylamino)propionic Acid Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3-(Dimethylamino)propanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)propanoic acid hydrochloride, a key building block in organic synthesis, plays a significant role in the development of novel pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the known physical characteristics of this compound, supported by tabulated data and detailed experimental protocols.
Core Physical Properties
The fundamental physical properties of this compound have been determined and are summarized below. These properties are crucial for predicting its behavior in various chemical and physical processes.
General and Molecular Properties
A summary of the key identifiers and molecular properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | N,N-Dimethyl-β-alanine hydrochloride, β-(Dimethylamino)propanoic acid hydrochloride | [3] |
| CAS Number | 14788-12-6 | [1] |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [3] |
| Appearance | White to almost white powder or crystalline solid | [3] |
Physicochemical Properties
The physicochemical properties of this compound are detailed in Table 2. These parameters are essential for designing experimental conditions and for understanding the compound's stability and reactivity.
| Property | Value | Reference |
| Melting Point | 186-192 °C | [1] |
| Boiling Point | 192.6 °C at 760 mmHg | [1] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1] |
| Purity | Typically available in purities of 97% to >98% | [3] |
| Storage | Store at room temperature in an inert atmosphere. The compound is hygroscopic. | [3][4] |
Note on Boiling Point: The reported boiling point is very close to the melting point, which may suggest that the substance decomposes upon boiling at atmospheric pressure. Further investigation under reduced pressure would be necessary to determine an accurate boiling point without decomposition.
Experimental Protocols
To ensure reproducibility and accuracy in the determination of physical properties, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
Melting Point Determination
The melting point of this compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The temperature is raised at a rate of 10-20 °C/min for a preliminary determination.
-
Once the approximate melting point is known, a fresh sample is heated to about 15-20 °C below this temperature.
-
The heating rate is then slowed to 1-2 °C/min to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is recorded as the end of the range.
-
Solubility Assessment
Determining the solubility of this compound in various solvents is crucial for its use in reactions and formulations.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, DMSO, dichloromethane) are selected for testing.
-
Procedure:
-
To a known volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C), small, accurately weighed portions of this compound are added incrementally.
-
After each addition, the mixture is vigorously agitated (e.g., using a vortex mixer) and visually inspected for complete dissolution.
-
The addition of the solute continues until a saturated solution is formed, indicated by the presence of undissolved solid that persists after prolonged agitation.
-
The total mass of the dissolved solid is recorded to determine the solubility, often expressed in g/100 mL or mg/mL.
-
Purity Determination by Titration
The purity of this compound can be quantitatively determined by methods such as non-aqueous titration or argentometric titration.[3]
Methodology (Non-Aqueous Titration):
-
Sample Preparation: An accurately weighed amount of this compound is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid.
-
Titration:
-
A standardized solution of a non-aqueous titrant, such as perchloric acid in acetic acid, is used.
-
A potentiometric endpoint detection system or a suitable indicator (e.g., crystal violet) is employed.
-
The sample solution is titrated with the standardized perchloric acid solution until the endpoint is reached.
-
-
Calculation: The purity of the sample is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.
Logical Relationships of Physical Properties
The physical properties of a compound are interconnected. The following diagram illustrates the logical flow and relationship between some of the key physical characteristics of this compound.
Caption: Interrelation of key physical properties of this compound.
Conclusion
This technical guide provides a detailed overview of the essential physical properties of this compound, tailored for professionals in research and drug development. The tabulated data offers a quick reference, while the experimental protocols provide a basis for accurate and reproducible characterization. A thorough understanding of these properties is fundamental to the successful application of this versatile compound in the synthesis of innovative molecules. Further research to obtain and publish detailed spectroscopic data (NMR, IR, Mass Spectrometry) would be a valuable addition to the scientific literature.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C5H12ClNO2 | CID 11586327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to N,N-Dimethyl-β-alanine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
N,N-Dimethyl-β-alanine Hydrochloride is a derivative of the naturally occurring amino acid β-alanine. Its chemical structure consists of a propanoic acid backbone with a dimethylated amino group at the β-position. The compound is typically available as a hydrochloride salt to improve its stability and solubility in aqueous solutions.
Chemical Structure:
Table 1: Physicochemical Properties of N,N-Dimethyl-β-alanine Hydrochloride and Related Compounds
| Property | N,N-Dimethyl-β-alanine Hydrochloride | N,N-Dimethyl-β-alanine (Free Base) | β-Alanine |
| CAS Number | 14788-12-6 | 6300-04-5 | 107-95-9 |
| Molecular Formula | C5H12ClNO2 | C5H11NO2 | C3H7NO2 |
| Molecular Weight | 153.61 g/mol | 117.15 g/mol | 89.09 g/mol |
| Appearance | White to off-white solid | Not specified | White crystalline powder |
| Melting Point | Not specified | Not specified | ~200 °C (decomposes) |
| Boiling Point | Not specified | Not specified | Not specified |
| Solubility | Expected to be soluble in water | Not specified | Soluble in water |
| SMILES | Cl.CN(C)CCC(O)=O | CN(C)CCC(=O)O | NCCC(=O)O |
| InChI Key | JTNKXYWGZCNBCH-UHFFFAOYSA-N | JMOXSQYGVIXBBZ-UHFFFAOYSA-N | UCMIRNVEIXFBKS-UHFFFAOYSA-N |
Synthesis
A plausible and commonly employed method for the synthesis of N,N-dimethylated amines from primary amines is the Eschweiler-Clarke reaction . This reductive amination procedure utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. The reaction is known for its efficiency and for preventing the formation of quaternary ammonium salts.
Proposed Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction
Objective: To synthesize N,N-Dimethyl-β-alanine Hydrochloride from β-alanine.
Materials:
-
β-Alanine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Hydrochloric acid (concentrated)
-
Diethyl ether or other suitable organic solvent for washing
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve β-alanine (1.0 equivalent) in formic acid (excess, e.g., 5-10 equivalents).
-
Addition of Formaldehyde: To the stirred solution, slowly add an excess of aqueous formaldehyde solution (e.g., 5-10 equivalents).
-
Reaction: Heat the mixture to reflux (typically around 100-110 °C) and maintain the reflux for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical methods.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add concentrated hydrochloric acid to the reaction mixture to neutralize any remaining formic acid and to form the hydrochloride salt of the product.
-
Remove the volatile components (water, excess formic acid, and formaldehyde) under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
-
Wash the purified crystals with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.
-
Dry the final product, N,N-Dimethyl-β-alanine Hydrochloride, under vacuum.
-
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired yield and purity.
Synthesis Workflow Diagram
Caption: A general workflow for the synthesis of N,N-Dimethyl-β-alanine Hydrochloride.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for N,N-Dimethyl-β-alanine Hydrochloride
| Technique | Predicted Data |
| ¹H NMR | - A singlet corresponding to the six protons of the two N-methyl groups.- Two triplets corresponding to the two methylene (-CH2-) groups of the ethyl backbone.- A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - A resonance for the two equivalent N-methyl carbons.- Resonances for the two methylene carbons.- A resonance for the carbonyl carbon of the carboxylic acid. |
| FT-IR | - A broad absorption band for the O-H stretch of the carboxylic acid.- C-H stretching vibrations for the methyl and methylene groups.- A strong absorption for the C=O stretch of the carboxylic acid.- C-N stretching vibrations. |
| Mass Spectrometry | - The molecular ion peak [M]+ for the free base (C5H11NO2) at m/z 117.15.- Fragmentation patterns corresponding to the loss of the carboxyl group and other characteristic fragments. |
Biological Activity and Potential Signaling Pathways
The specific biological activity of N,N-Dimethyl-β-alanine has not been extensively studied. However, insights can be drawn from its structural relationship to β-alanine and other methylated amino acids.
Relationship to β-Alanine and Carnosine Synthesis
β-Alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissue. Carnosine has several important physiological roles, including intracellular pH buffering, antioxidant activity, and regulation of calcium sensitivity in muscle fibers. It is plausible that N,N-Dimethyl-β-alanine could influence carnosine metabolism, either by competing with β-alanine for transport or enzymatic processes or by being a substrate for other metabolic pathways.
Potential as a Neuromodulator
Given that β-alanine itself has been suggested to act as a neurotransmitter, it is conceivable that N,N-dimethylation could alter its interaction with neuronal receptors. Further research is needed to investigate the binding affinity and functional activity of N,N-Dimethyl-β-alanine at various receptors in the central nervous system.
Signaling Pathway of Carnosine Synthesis
The synthesis of carnosine from β-alanine and L-histidine is catalyzed by the enzyme carnosine synthetase. This is a key pathway to consider when investigating the biological effects of β-alanine analogs.
Caption: The enzymatic synthesis of carnosine from β-alanine and L-histidine.
Conclusion and Future Directions
N,N-Dimethyl-β-alanine Hydrochloride is a chemical compound with a clear structural relationship to the important biological molecule β-alanine. While its synthesis can be reasonably proposed via the Eschweiler-Clarke reaction, a comprehensive characterization of its physicochemical properties and biological activities is currently lacking in the public domain. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. Further investigation into the synthesis, purification, and characterization of this compound is warranted. Moreover, studies to elucidate its specific biological effects, including its potential interactions with carnosine metabolism and neuronal signaling pathways, could reveal novel therapeutic applications.
An In-depth Technical Guide to 3-(Dimethylamino)propionic acid hydrochloride (CAS: 14788-12-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Dimethylamino)propionic acid hydrochloride, a versatile building block in modern medicinal chemistry and pharmaceutical development.
Chemical and Physical Properties
3-(Dimethylamino)propionic acid hydrochloride, also known as N,N-Dimethyl-β-alanine hydrochloride, is a white to off-white crystalline solid. Its structure, featuring both a tertiary amine and a carboxylic acid, makes it a valuable intermediate for the synthesis of more complex molecules.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 14788-12-6 |
| Molecular Formula | C5H12ClNO2 |
| Molecular Weight | 153.61 g/mol [1] |
| IUPAC Name | 3-(dimethylamino)propanoic acid;hydrochloride[1] |
| Synonyms | N,N-Dimethyl-β-alanine Hydrochloride, β-(Dimethylamino)propanoic acid hydrochloride |
| InChI Key | JTNKXYWGZCNBCH-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCC(=O)O.Cl |
Table 2: Physical and Chemical Properties
| Property | Value |
| Melting Point | 186-192 °C |
| Boiling Point | 192.6 °C at 760 mmHg |
| Solubility | Soluble in water.[] Slightly soluble in DMSO and Methanol. |
| Appearance | White to almost white powder/crystal |
| pKa | No data available |
| LogP | -0.185 |
Applications in Research and Drug Development
The primary application of 3-(Dimethylamino)propionic acid hydrochloride is as a precursor and building block in the synthesis of biologically active small molecules and active pharmaceutical ingredients (APIs).[1][] Its bifunctional nature allows for its incorporation into a wide array of molecular scaffolds, influencing properties such as:
-
Pharmacokinetics: The dimethylamino group can be used to modulate the basicity and polarity of a molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Pharmacodynamics: Integration of this moiety can alter the binding affinity of a drug candidate to its biological target.[1]
-
Physicochemical Properties: It can be used to enhance the solubility and stability of drug candidates.[1]
While not typically a bioactive molecule itself, it is a key intermediate in the synthesis of various classes of drugs.
Experimental Protocols
As a chemical intermediate, 3-(Dimethylamino)propionic acid hydrochloride is commonly used in reactions involving its carboxylic acid group, such as amide bond formation. The following is a general, representative protocol for the coupling of 3-(Dimethylamino)propionic acid hydrochloride with a primary or secondary amine to form an amide.
Objective: To synthesize an N-substituted-3-(dimethylamino)propanamide.
Materials:
-
3-(Dimethylamino)propionic acid hydrochloride
-
Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
Coupling agent, e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 - 1.5 equivalents)
-
Amine base, e.g., N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous aprotic solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(Dimethylamino)propionic acid hydrochloride (1.0 equivalent) and the desired amine (1.0 - 1.2 equivalents).
-
Dissolve the solids in the chosen anhydrous aprotic solvent (e.g., DCM).
-
Add the amine base (DIPEA, 2.0 - 3.0 equivalents) to the reaction mixture. The base is necessary to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Stir the solution for 10-15 minutes at room temperature.
-
In a separate container, dissolve the coupling agent (EDC, 1.1 - 1.5 equivalents) in the anhydrous aprotic solvent.
-
Slowly add the coupling agent solution to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Visualized Experimental Workflow and Synthesis Pathway
Diagram 1: General Amide Synthesis Workflow
Caption: Workflow for a typical amide coupling reaction.
Diagram 2: Synthesis Pathway from Precursors
Caption: A potential synthetic route to the target compound.
Safety and Handling
3-(Dimethylamino)propionic acid hydrochloride is classified as an irritant.
-
Hazard Statements: H319 (Causes serious eye irritation).
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
-
It should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-(Dimethylamino)propionic acid hydrochloride (CAS: 14788-12-6) is a fundamental building block for the synthesis of a wide range of biologically active molecules. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for researchers and scientists in the field of drug discovery and development. Understanding its properties, applications, and safe handling is crucial for its effective utilization in the laboratory.
References
Technical Guide: β-(Dimethylamino)propanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-(Dimethylamino)propanoic acid hydrochloride, also known as N,N-Dimethyl-β-alanine hydrochloride, is a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid functional group and a tertiary amine, makes it a valuable building block for the synthesis of complex, biologically active molecules. The incorporation of the dimethylaminopropanoyl moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its solubility, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Physicochemical and Structural Data
β-(Dimethylamino)propanoic acid hydrochloride is a white to off-white solid, which is soluble in water and hygroscopic in nature.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 153.61 g/mol | [1][3][4] |
| Molecular Formula | C₅H₁₁NO₂·HCl | [1][3][4] |
| CAS Number | 14788-12-6 | [1][3][4] |
| Melting Point | 186-192 °C | [2][5][6] |
| Boiling Point | 192.6 °C at 760 mmHg | [5][6] |
| Solubility | Soluble in water; Slightly soluble in DMSO, Methanol | [1][5] |
| Appearance | White to almost white powder or crystals | [2] |
| InChI Key | JTNKXYWGZCNBCH-UHFFFAOYSA-N | [4][7] |
| Canonical SMILES | CN(C)CCC(=O)O.Cl | [5][7] |
| Purity | Commercially available in ≥97% and >98% purities | [2][4] |
Role in Pharmaceutical Development
β-(Dimethylamino)propanoic acid and its hydrochloride salt serve as foundational components in the synthesis of novel Active Pharmaceutical Ingredients (APIs). The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, where it often plays a crucial role in interacting with biological targets or improving drug-like properties.
The utility of this compound lies in its bifunctional nature. The carboxylic acid allows for standard amide bond formation with a wide array of primary and secondary amines, while the tertiary amine can serve as a basic center, influencing solubility and potential interactions with acidic residues in protein targets.
Logical Workflow: Role in Drug Discovery
Caption: Workflow illustrating the use of the title compound in drug discovery.
Experimental Protocols
While β-(Dimethylamino)propanoic acid hydrochloride is a versatile building block, its most common application involves the formation of an amide bond. The following is a generalized protocol for an amide coupling reaction using a standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
General Protocol: EDC-Mediated Amide Coupling
This protocol describes the coupling of β-(Dimethylamino)propanoic acid with a generic primary amine (R-NH₂).
Materials:
-
β-(Dimethylamino)propanoic acid hydrochloride
-
Target amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Hydroxybenzotriazole (HOBt) or an equivalent additive
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve β-(Dimethylamino)propanoic acid hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (approx. 2.5 eq) to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir for 10-15 minutes at room temperature.
-
Add the target amine (R-NH₂) (1.1 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product via column chromatography on silica gel to yield the desired N-substituted-3-(dimethylamino)propanamide.
Synthesis Pathway: Amide Formation
Caption: Reaction scheme for a typical amide coupling using the title compound.
Applications in Bioactive Molecule Synthesis
The dimethylamino functional group is a key feature in many pharmaceuticals. For instance, the synthesis of the widely-used analgesic Tramadol involves the creation of a dimethylaminomethyl group on a cyclohexanone ring via a Mannich reaction, using dimethylamine hydrochloride as a reagent.[2][8] This highlights the importance of the dimethylamino moiety in drug design.
Similarly, β-(Dimethylamino)propanoic acid hydrochloride can be used to introduce the C₃H₇N (dimethylaminopropyl) fragment into a larger molecule, a strategy employed in the design of analogues for drugs like the antidepressant Citalopram .[9] By using the amide coupling protocol described above, researchers can systematically attach this side chain to various molecular scaffolds to explore structure-activity relationships (SAR) and optimize for desired biological activity.
Conclusion
β-(Dimethylamino)propanoic acid hydrochloride is a fundamental building block for synthetic and medicinal chemists. Its well-defined physicochemical properties and reactive functional groups allow for its straightforward incorporation into a wide range of molecular architectures. Its utility in generating libraries of novel compounds for biological screening makes it an indispensable tool in the modern drug discovery and development pipeline.
References
- 1. Ranitidine synthesis - chemicalbook [chemicalbook.com]
- 2. scielo.org.mx [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation - Google Patents [patents.google.com]
- 6. US6469213B1 - Tramadol, salts thereof and process for their preparation - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-(Dimethylamino)propanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(Dimethylamino)propanoic acid hydrochloride (also known as N,N-Dimethyl-β-alanine hydrochloride), a compound of interest in various research and development applications. This document summarizes known solubility characteristics, presents detailed experimental protocols for solubility determination, and offers visual representations of experimental workflows.
Core Concepts in Solubility
Solubility is a critical physicochemical property that influences the bioavailability, formulation, and efficacy of a chemical compound. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For ionizable compounds such as this compound, solubility can be significantly influenced by the pH of the aqueous medium.
Solubility Profile of this compound
Based on available data, this compound, being a hydrochloride salt of an amine, is a polar, ionic compound. This structure lends itself to higher solubility in polar protic solvents. Below is a summary of its known qualitative solubility in common laboratory solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Citation |
| Water | Soluble / Almost Transparency | [1][2][3] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4][5] This protocol is adapted for the determination of this compound solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (purity >99%)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol) of analytical grade
-
Thermostatic shaker bath or incubator with agitation capabilities
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical method (e.g., LC-MS/MS)[6]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.22 µm pore size, compatible with the solvent)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[7][8] The required equilibration time should ideally be determined in preliminary experiments by taking measurements at different time points until the concentration of the dissolved compound remains constant.
-
-
Phase Separation:
-
After the equilibration period, let the vials stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.[8]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Immediately filter the aliquot using a syringe filter to remove any remaining undissolved microparticles.[8]
-
Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Data Analysis:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results, which should be reported as the mean ± standard deviation.[8]
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. scribd.com [scribd.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. benchchem.com [benchchem.com]
Stability and Storage of N,N-Dimethyl-β-alanine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N,N-Dimethyl-β-alanine Hydrochloride. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide integrates information from structurally related compounds, namely β-alanine and its derivatives, alongside established principles of pharmaceutical stability testing as outlined in regulatory guidelines. The information presented herein is intended to guide researchers in the proper handling, storage, and stability assessment of N,N-Dimethyl-β-alanine Hydrochloride.
Physicochemical Properties
N,N-Dimethyl-β-alanine Hydrochloride is a solid, crystalline compound.[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| Molecular Weight | 153.61 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | JTNKXYWGZCNBCH-UHFFFAOYSA-N | [1] |
| CAS Number | 14788-12-6 | [2] |
Recommended Storage Conditions
Based on data from related amino acid hydrochlorides, the following storage conditions are recommended to ensure the long-term stability of N,N-Dimethyl-β-alanine Hydrochloride.[1]
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |
| Atmosphere | Store in a tightly sealed container. For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen). | To protect from moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation, respectively. |
| Moisture | Protect from moisture. | Amino acid hydrochlorides can be hygroscopic, and moisture can lead to physical changes (clumping) and chemical degradation (hydrolysis). |
| Light | Store protected from light. | Although specific photostability data is unavailable, it is a general good practice to protect all chemicals from light to prevent photochemical degradation. |
Stability Profile
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[3][5] The following table outlines the recommended conditions for forced degradation studies based on ICH guidelines.
| Stress Condition | Recommended Protocol | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to elevated temperature (e.g., 60°C) | Hydrolysis of the carboxylic acid group is unlikely, but other acid-catalyzed reactions could occur. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to elevated temperature (e.g., 60°C) | Potential for base-catalyzed reactions. For amides of tertiary amines, the first step of hydrolysis (hydroxide attack) can be rate-determining.[6] |
| Oxidation | 3% - 30% H₂O₂, room temperature | The tertiary amine is susceptible to oxidation to form an N-oxide. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Studies on β-alanine sodium salt show dimerization at elevated temperatures (125-145°C). Similar pathways could be possible. |
| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light. | To assess the potential for photodegradation. |
A general workflow for conducting forced degradation studies is illustrated in the diagram below.
Based on the chemical structure, a potential primary degradation pathway under oxidative stress is the formation of the corresponding N-oxide.
Experimental Protocols
General Forced Degradation Protocol
-
Sample Preparation: Prepare stock solutions of N,N-Dimethyl-β-alanine Hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl and keep at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH and keep at 60°C for a specified duration. Neutralize the solution before analysis.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ and keep at room temperature for a specified duration.
-
Thermal: Expose the solid compound to dry heat at 80°C for a specified duration.
-
Photolytic: Expose the solid compound and a solution to light as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method.
Stability-Indicating HPLC Method (Hypothetical)
A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable for polar compounds like amino acid derivatives.[7]
-
Column: A HILIC column (e.g., silica-based with a polar bonded phase).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Detection: UV detection at a low wavelength (e.g., 205 nm) or Mass Spectrometry (MS) for universal detection and identification of degradation products.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
The logical relationship for developing a stability-indicating method is shown below.
References
- 1. benchchem.com [benchchem.com]
- 2. β-Alanine, N,N-dimethyl-, hydrochloride (1:1) (1 x 25 g) | Alchimica [shop.alchimica.cz]
- 3. scispace.com [scispace.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. uregina.ca [uregina.ca]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Melting Point of 3-(Dimethylamino)propionic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Criticality of a Seemingly Simple Metric
In the landscape of pharmaceutical development and chemical synthesis, the melting point stands as a fundamental, yet critically important, physical constant. It is a sentinel of purity and a key determinant of a substance's solid-state properties. For a compound like 3-(Dimethylamino)propionic acid hydrochloride, a versatile building block in the synthesis of active pharmaceutical ingredients (APIs), a precise and accurate understanding of its melting point is not merely an academic exercise.[1][] It is a cornerstone of quality control, process development, and regulatory compliance.
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of values. It delves into the causality behind experimental choices, the potential pitfalls in measurement, and the profound implications of this single parameter on the broader drug development lifecycle. We will explore the theoretical underpinnings of melting point determination, provide a robust experimental protocol, and discuss the critical factors that can influence this value, ensuring a holistic and field-proven understanding for the discerning scientific professional.
Physicochemical Profile of 3-(Dimethylamino)propionic Acid Hydrochloride
| Identifier | Value | Source(s) |
| Chemical Name | 3-(Dimethylamino)propionic acid hydrochloride | [1] |
| Synonyms | N,N-Dimethyl-β-alanine hydrochloride | [3] |
| CAS Number | 14788-12-6 | [1] |
| Molecular Formula | C5H12ClNO2 | |
| Molecular Weight | 153.61 g/mol | |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point Range | 186-192 °C | [1] |
The Melting Point of 3-(Dimethylamino)propionic Acid Hydrochloride: A Consensus Range
A review of commercially available high-purity samples of 3-(Dimethylamino)propionic acid hydrochloride reveals a consistent melting point range of 186-192 °C .[1] Some sources may provide a narrower range, such as 186-191 °C. It is crucial to recognize that this is a melting range, not a single, invariant point. For a pure, crystalline substance, the melting range should be narrow, typically 1-2°C.[4] A broader range is often indicative of impurities.[4]
The Science of Melting: More Than Just a Phase Transition
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid lattice to a disordered liquid state. This process requires energy to overcome the intermolecular forces holding the crystal structure together. The strength of these forces, which include ionic interactions, hydrogen bonds, and van der Waals forces, dictates the melting point.
For an ionic compound like 3-(Dimethylamino)propionic acid hydrochloride, the electrostatic forces between the protonated tertiary amine and the chloride ion, as well as hydrogen bonding involving the carboxylic acid group, are significant contributors to its relatively high melting point.
Determinants of Melting Point Integrity: A Self-Validating System
Achieving an accurate and reproducible melting point determination hinges on a self-validating system that accounts for potential sources of error. This system is built on three pillars: sample purity, meticulous experimental technique, and a calibrated instrument.
The Purity Imperative: Synthesis and Potential Impurities
The most significant factor influencing the melting point is the purity of the sample.[4] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. Understanding the synthesis of 3-(Dimethylamino)propionic acid hydrochloride is key to anticipating potential impurities.
A common synthetic route involves the reaction of β-alanine with a methylating agent, followed by acidification with hydrochloric acid.
Caption: Synthesis of 3-(Dimethylamino)propionic acid hydrochloride.
Potential Impurities:
-
Unreacted Starting Materials: Residual β-alanine or incompletely methylated intermediates.
-
Byproducts of Methylation: Depending on the specific reagents used.
-
Solvent Residues: From the reaction and purification steps.[5]
-
Excess HCl or Water: Can affect the crystalline structure and, consequently, the melting point.
The Specter of Polymorphism
Polymorphism is the ability of a compound to exist in more than one crystalline form.[6][7] Different polymorphs can have distinct physical properties, including melting point, solubility, and stability.[6][8][9] While specific studies on the polymorphism of 3-(Dimethylamino)propionic acid hydrochloride are not widely reported, it is a critical consideration for any pharmaceutical compound. A change in crystallization conditions could potentially lead to the formation of a different polymorph with a different melting point. The case of the HIV protease inhibitor Ritonavir, where an unexpected and less soluble polymorph emerged, serves as a stark reminder of the importance of polymorphic screening in drug development.[7]
A Validated Protocol for Melting Point Determination
The following protocol is based on standard pharmacopeia methods and is designed to ensure accuracy and reproducibility.[10]
Instrumentation and Calibration
A modern, automated melting point apparatus is recommended for precise control of the heating rate and objective determination of the melting range.
Instrument Calibration:
Regular calibration of the melting point apparatus is non-negotiable for data integrity.[11] This should be performed using certified reference standards that bracket the expected melting point of the sample.[11][12] For 3-(Dimethylamino)propionic acid hydrochloride, suitable standards would include:
| Reference Standard | Certified Melting Point (°C) |
| Acetanilide | 114.0 - 116.0 |
| Sulphanilamide | 164.5 - 166.5 |
| Caffeine (dried) | 234.0 - 237.0 |
Note: The specific certified values may vary by supplier.[11]
Caption: Workflow for melting point apparatus calibration.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Ensure the 3-(Dimethylamino)propionic acid hydrochloride sample is a fine, homogenous powder. If necessary, gently grind the crystals in a mortar and pestle.
-
The sample must be thoroughly dry. If there is any suspicion of moisture, dry the sample in a vacuum oven at a temperature below its melting point.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A packed sample height of 2-3 mm is ideal.[10]
-
-
Melting Point Determination:
-
Initial Rapid Determination (for unknown samples): Heat the sample at a rapid rate (e.g., 10-20 °C/minute) to get an approximate melting point.[4]
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Place the loaded capillary tube into the apparatus.
-
Set the heating rate to 1-2 °C/minute.[13]
-
Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). This is the melting range.
-
-
The Role of 3-(Dimethylamino)propionic Acid Hydrochloride in Drug Development
The dimethylamino group is a common pharmacophore in many FDA-approved drugs due to its ability to improve solubility and bioavailability.[14] 3-(Dimethylamino)propionic acid hydrochloride serves as a key building block for introducing this functionality. While specific examples of its direct use in the synthesis of currently marketed drugs are not always readily available in public literature, its structural motif is present in numerous APIs. For instance, the dimethylaminopropyl moiety is found in drugs like Imipramine and Chlorpromazine.[14]
Conclusion: A Foundational Parameter for Quality and Success
The melting point of 3-(Dimethylamino)propionic acid hydrochloride, while seemingly a simple physical constant, is a rich source of information for the discerning scientist. Its accurate determination is a testament to a robust quality control system, a well-understood synthetic process, and a commitment to scientific rigor. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their data and, by extension, the quality and safety of the life-saving medicines they strive to create.
References
- 1. 3-(Dimethylamino)propanoic acid hydrochloride|lookchem [lookchem.com]
- 3. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. veeprho.com [veeprho.com]
- 6. m.youtube.com [m.youtube.com]
- 7. REF Case study search [impact.ref.ac.uk]
- 8. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Crystalline modifications and polymorphism changes during drug manufacture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thinksrs.com [thinksrs.com]
- 11. Calibration of Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-(Dimethylamino)propanoic Acid Hydrochloride: A Technical Guide
Data Presentation
The expected quantitative spectroscopic data for 3-(Dimethylamino)propanoic acid hydrochloride are summarized in the tables below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |
| ~3.4 - 3.6 | Triplet | 2H | -CH₂-N- |
| ~2.9 - 3.1 | Triplet | 2H | -CH₂-COOH |
| ~2.8 - 3.0 | Singlet | 6H | -N(CH₃)₂ |
| ~2.5 | Broad Singlet | 1H | NH⁺ |
Note: Predicted values are based on the analysis of similar structures and general chemical shift ranges. The solvent used can influence the chemical shifts.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~172 - 175 | C=O |
| ~55 - 58 | -CH₂-N- |
| ~43 - 46 | -N(CH₃)₂ |
| ~30 - 33 | -CH₂-COOH |
Note: These are estimated chemical shifts. The actual values may vary depending on the solvent and experimental conditions.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800 - 3300 | Broad | O-H stretch (Carboxylic Acid) |
| 2400 - 2700 | Broad, Multiple Bands | N-H stretch (Ammonium salt) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1470 | Medium | C-H bend (Methylene and Methyl) |
| ~1180 | Medium | C-N stretch |
Note: The presence of the hydrochloride salt significantly influences the N-H stretching region.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₅H₁₂ClNO₂[1][2] |
| Molecular Weight | 153.61 g/mol [1] |
| Exact Mass | 153.0556563 Da[1] |
| Predicted [M+H]⁺ Ion | 118.0863 (for the free base) |
Note: The observed mass in mass spectrometry will be that of the free base, 3-(Dimethylamino)propanoic acid, after loss of HCl.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for amine salts to observe the exchange of the acidic protons.
-
Instrumentation: A standard multinuclear NMR spectrometer is used.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is typically set to 12-15 ppm.
-
A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.
-
The relaxation delay is set to 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
The spectral width is typically set to 200-220 ppm.
-
A larger number of scans is required due to the lower natural abundance of ¹³C.
-
The relaxation delay is typically set to 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Infrared (IR) Spectroscopy
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Solid):
-
KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is placed in the infrared beam path.
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an appropriate ionization source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or water) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Chemical Ionization (CI) source is commonly used for this type of molecule.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule ([M+H]⁺) of the free base.
-
Mass Range: The instrument is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and aid in structural elucidation.
-
-
Data Processing: The acquired data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus mass-to-charge ratio (m/z).
Mandatory Visualization
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
References
A Technical Guide to the Hygroscopic Nature of N,N-Dimethyl-β-alanine Hydrochloride
Introduction to Hygroscopicity and Its Importance
Hygroscopicity is a measure of a material's ability to attract and hold water molecules from the surrounding environment. For pharmaceutical compounds, this property can have significant implications:
-
Chemical Stability: Absorbed water can act as a plasticizer, increasing molecular mobility and accelerating degradation reactions such as hydrolysis. For ester-containing compounds, this is a primary degradation pathway.[1]
-
Physical Stability: Moisture uptake can lead to changes in crystal structure, deliquescence (dissolving in absorbed water), and alterations in powder flow characteristics, which are critical for formulation and manufacturing.
-
Dosage Form Performance: The amount of water in an active pharmaceutical ingredient (API) can affect the dissolution rate and bioavailability of the final drug product.
-
Handling and Storage: Highly hygroscopic materials require controlled, low-humidity environments for storage and handling to maintain their quality and integrity.[1][2]
N,N-Dimethyl-β-alanine Hydrochloride, as a hydrochloride salt of a substituted amino acid, is anticipated to exhibit some degree of hygroscopicity. The presence of a polar carboxyl group and the ionic hydrochloride salt moiety increases the likelihood of interaction with atmospheric water.
Expected Hygroscopic Behavior and Consequences
Based on the behavior of similar compounds like β-Alanine methyl ester hydrochloride, it is crucial to protect N,N-Dimethyl-β-alanine Hydrochloride from moisture.[1] The primary concerns associated with moisture absorption for this compound would be:
-
Hydrolysis: Although N,N-Dimethyl-β-alanine itself does not contain a readily hydrolyzable group like an ester, the presence of water can still impact its stability and the stability of formulations it is part of.
-
Physical Changes: The solid form is expected to be crystalline. Significant water uptake could lead to caking, deliquescence, or changes in its solid-state properties.
Data Presentation: A Template for Hygroscopicity Data
Since experimental data for N,N-Dimethyl-β-alanine Hydrochloride is not available, the following table serves as a template for researchers to summarize their findings upon experimental determination. This structured format allows for easy comparison of hygroscopicity under various conditions.
| Parameter | Condition | Result | Unit |
| Initial Water Content | T = 25 °C | % w/w | |
| Water Uptake at 40% RH | T = 25 °C, t = 24 h | % w/w | |
| Water Uptake at 60% RH | T = 25 °C, t = 24 h | % w/w | |
| Water Uptake at 80% RH | T = 25 °C, t = 24 h | % w/w | |
| Water Uptake at 95% RH | T = 25 °C, t = 24 h | % w/w | |
| Hygroscopicity Class | (Based on Ph. Eur./USP) | - | |
| Deliquescence Point | T = 25 °C | % RH |
Experimental Protocols for Hygroscopicity Assessment
To characterize the hygroscopic nature of N,N-Dimethyl-β-alanine Hydrochloride, the following standard experimental protocols are recommended.
Objective: To measure the extent and rate of water vapor sorption and desorption by a sample at various relative humidity (RH) levels.
Methodology:
-
A microbalance continuously measures the mass of the sample as the RH of the surrounding nitrogen or air stream is systematically varied.
-
Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed on the DVS sample pan.
-
Drying: The sample is first dried by exposure to a 0% RH stream until a stable mass is achieved. This initial mass is the dry weight of the sample.
-
Sorption/Desorption Isotherm: The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 95% RH) for the sorption phase, followed by a stepwise decrease back to 0% RH for the desorption phase.
-
Equilibrium: At each RH step, the system holds until the rate of mass change over time ( dm/dt ) is below a predefined threshold, indicating that the sample has reached equilibrium with the surrounding atmosphere.
-
Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate a sorption-desorption isotherm.
Objective: To determine the water content of a sample at a specific point in time.
Methodology:
-
This method is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.
-
Apparatus: A volumetric or coulometric Karl Fischer titrator is used.
-
Sample Preparation: A precisely weighed amount of N,N-Dimethyl-β-alanine Hydrochloride is dissolved in a suitable anhydrous solvent (e.g., methanol or a specialized Karl Fischer solvent).
-
Titration: The sample solution is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.
-
Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed. This method is particularly useful for determining the initial water content of the material before hygroscopicity testing.
Objective: To classify the compound based on its water uptake under specific conditions, as defined by pharmacopeias (e.g., European Pharmacopoeia).
Methodology:
-
Sample Preparation: The sample is accurately weighed into a container.
-
Exposure: The sample is placed in a desiccator maintained at a specific relative humidity (e.g., 80% ± 2% RH using a saturated ammonium sulfate solution) and temperature (25 °C ± 1 °C).
-
Mass Measurement: The sample is re-weighed after a specified period (e.g., 24 hours).
-
Classification: The percentage increase in mass is calculated, and the substance is classified as follows:
-
Slightly hygroscopic: Increase in mass is less than 2% but not less than 0.2%.
-
Hygroscopic: Increase in mass is less than 15% but not less than 2%.
-
Very hygroscopic: Increase in mass is 15% or more.
-
Deliquescent: Sufficient water is absorbed to form a liquid.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes related to the hygroscopicity of a chemical compound.
Caption: Workflow for Hygroscopicity Assessment.
Caption: Decision Tree for Handling Hygroscopic Compounds.
Recommended Handling and Storage
Given the potential for hygroscopicity, the following precautions are recommended for N,N-Dimethyl-β-alanine Hydrochloride until its properties are fully characterized:
-
Storage: Store in a tightly sealed container in a cool, dry place.[2] For long-term storage, placing the container inside a desiccator with a suitable desiccant or storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.[1]
-
Handling: Whenever possible, handle the compound in a controlled environment, such as a glovebox or a room with controlled low humidity.[1] Avoid prolonged exposure to the ambient atmosphere.[1] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2][3]
Conclusion
While specific hygroscopicity data for N,N-Dimethyl-β-alanine Hydrochloride is not extensively documented, its chemical nature as a hydrochloride salt suggests a predisposition to moisture absorption. This potential hygroscopicity is a critical parameter that can influence its stability, processability, and overall quality. For any research or drug development program involving this compound, it is imperative to perform the experimental characterizations outlined in this guide. The resulting data will enable the establishment of appropriate handling, storage, and formulation strategies, ensuring the integrity and performance of N,N-Dimethyl-β-alanine Hydrochloride.
References
Purity Analysis of 3-(Dimethylamino)propionic Acid Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and protocols for the purity analysis of 3-(Dimethylamino)propionic acid hydrochloride (DMAPH), a key intermediate in pharmaceutical synthesis. This document outlines detailed experimental procedures, data presentation, and potential impurity profiles to ensure the quality and consistency of DMAPH in research and drug development.
Quality Specifications and Impurity Profile
3-(Dimethylamino)propionic acid hydrochloride is typically available in high purity, generally ≥97% or ≥98%. The purity is commonly assessed by a combination of titration techniques and chromatographic methods.
Quantitative Data Summary
The following tables summarize the typical specifications and potential impurity profile for 3-(Dimethylamino)propionic acid hydrochloride.
Table 1: Typical Quality Specifications
| Parameter | Specification | Method of Analysis |
| Assay (amine content) | ≥98.0% (on dried basis) | Non-aqueous Titration |
| Chloride Content | 98.0% - 102.0% of theoretical | Argentometric Titration |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Solubility | Soluble in water | Visual Inspection |
| Melting Point | 186-192 °C | Capillary Method |
Table 2: Potential Impurity Profile
| Impurity Name | Structure | Origin | Method of Detection |
| 3-Chloropropionic acid | ClCH₂CH₂COOH | Starting material | HPLC, GC-MS |
| Dimethylamine | (CH₃)₂NH | Starting material | HPLC (with derivatization), GC-MS |
| β-Alanine | H₂NCH₂CH₂COOH | Starting material | HPLC (with derivatization) |
| Over-methylated species | (CH₃)₃N⁺CH₂CH₂COOH | By-product | HPLC, LC-MS |
| Unreacted starting materials | Varies | Process-related | HPLC, GC-MS |
| Residual Solvents | Varies | Process-related | GC-HS |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Assay by Non-Aqueous Titration
This method determines the purity of the substance by titrating the tertiary amine hydrochloride in a non-aqueous medium.
Principle: The hydrochloride salt of the weak base is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). The endpoint is determined potentiometrically or with a visual indicator.
Reagents:
-
Perchloric acid (0.1 N in glacial acetic acid)
-
Glacial acetic acid
-
Crystal violet indicator solution
-
Potassium hydrogen phthalate (primary standard)
Procedure:
-
Standardize the 0.1 N perchloric acid solution against potassium hydrogen phthalate.
-
Accurately weigh approximately 150 mg of 3-(Dimethylamino)propionic acid hydrochloride into a clean, dry 100 mL beaker.
-
Dissolve the sample in 20 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.
-
Titrate with the standardized 0.1 N perchloric acid to a blue-green endpoint.
-
Perform a blank titration under the same conditions.
-
Calculate the percentage purity using the following formula:
% Purity = ((V_s - V_b) * N * MW) / (W * 10)
Where:
-
V_s = Volume of perchloric acid consumed by the sample (mL)
-
V_b = Volume of perchloric acid consumed by the blank (mL)
-
N = Normality of the perchloric acid solution
-
MW = Molecular weight of 3-(Dimethylamino)propionic acid hydrochloride (153.61 g/mol )
-
W = Weight of the sample (g)
-
Chloride Content by Argentometric Titration (Mohr's Method)
This method determines the chloride content of the sample.
Principle: The chloride ions are titrated with a standardized silver nitrate solution in the presence of a potassium chromate indicator. After all the chloride has precipitated as silver chloride, the first excess of silver nitrate reacts with the chromate indicator to form a red-brown precipitate of silver chromate, indicating the endpoint.
Reagents:
-
Silver nitrate (0.1 N), standardized
-
Potassium chromate indicator solution (5% w/v in water)
-
Sodium chloride (primary standard)
Procedure:
-
Standardize the 0.1 N silver nitrate solution against sodium chloride.
-
Accurately weigh approximately 300 mg of 3-(Dimethylamino)propionic acid hydrochloride into a 250 mL conical flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 1 mL of potassium chromate indicator solution. The solution will be yellow.
-
Titrate with the standardized 0.1 N silver nitrate solution with constant swirling.
-
The endpoint is reached when the first permanent reddish-brown precipitate appears.
-
Calculate the percentage of chloride using the following formula:
% Chloride = (V * N * 35.453) / (W * 10)
Where:
-
V = Volume of silver nitrate solution consumed (mL)
-
N = Normality of the silver nitrate solution
-
35.453 = Atomic weight of chlorine
-
W = Weight of the sample (g)
-
Related Substances by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify the main component and its potential impurities. Since 3-(Dimethylamino)propionic acid hydrochloride lacks a strong chromophore, pre-column derivatization with o-phthalaldehyde (OPA) is employed for UV or fluorescence detection.
Principle: The primary and secondary amines in the sample are derivatized with OPA in the presence of a thiol to form highly fluorescent isoindole derivatives. These derivatives are then separated by reverse-phase HPLC and detected by a UV or fluorescence detector.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV or fluorescence detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Boric acid buffer (0.4 M, pH 10.2)
Chromatographic Conditions (Typical):
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 6.5)
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-70% B (linear gradient)
-
20-25 min: 70% B
-
25-26 min: 70-10% B (linear gradient)
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection:
-
UV: 338 nm
-
Fluorescence: Excitation 340 nm, Emission 455 nm
-
-
Injection Volume: 10 µL
Procedure:
-
Preparation of Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1 mL of methanol. Add 4 mL of 0.4 M boric acid buffer (pH 10.2) and 100 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily.
-
Sample Preparation: Accurately weigh about 25 mg of 3-(Dimethylamino)propionic acid hydrochloride and dissolve it in 25 mL of deionized water to obtain a 1 mg/mL solution.
-
Derivatization: In an autosampler vial, mix 100 µL of the sample solution with 400 µL of the OPA/3-MPA derivatization reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
Analysis: Inject the derivatized sample into the HPLC system and record the chromatogram.
-
Quantification: Calculate the percentage of each impurity by the area normalization method.
Visualizations
The following diagrams illustrate the experimental workflows for the purity analysis of 3-(Dimethylamino)propionic acid hydrochloride.
Caption: Overall workflow for the purity analysis of 3-(Dimethylamino)propionic acid hydrochloride.
Caption: Logical relationship of analytical tests for final purity assessment.
Methodological & Application
Application Notes and Protocols for 3-(Dimethylamino)propanoic Acid Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)propanoic acid hydrochloride, also known as N,N-Dimethyl-β-alanine hydrochloride, is a versatile and commercially available building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a tertiary amine and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is crucial for its effective application in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [3] |
| CAS Number | 14788-12-6 | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 186-192 °C | [2] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Application 1: Synthesis of N-[3-(Dimethylamino)propyl]amides
One of the primary applications of the structural motif of 3-(dimethylamino)propanoic acid is in the synthesis of N-substituted propylamides. While the direct use of the acid hydrochloride for amide coupling is feasible, a closely related and illustrative protocol involves the reaction of N,N-dimethyl-1,3-diaminopropane with esters to form the corresponding amides, which are then converted to their hydrochlorides. This transformation is highly relevant for the synthesis of cationic surfactants and functionalized molecules for material science and pharmaceutical applications.
General Reaction Scheme
The synthesis involves the amidation of a carboxylic acid ester with N,N-dimethyl-1,3-diaminopropane, followed by salt formation. This highlights the reactivity of the primary amine in the diamine, a functionality that can be accessed from this compound through reduction of the carboxylic acid to an alcohol followed by further functional group manipulations.
Caption: Synthesis of N-[3-(Dimethylamino)propyl]amide Hydrochloride.
Experimental Protocol: Synthesis of N-[3-(Dimethylamino)propyl]butanamide Hydrochloride[7]
This protocol details the synthesis of the butanamide derivative as a representative example.
Materials:
-
Ethyl butyrate
-
N,N-Dimethyl-1,3-diaminopropane
-
Zeolite catalyst (e.g., H-BEA)
-
Toluene (or other suitable solvent)
-
Hydrochloric acid (in a suitable solvent like methylene chloride or benzene)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Amidation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl butyrate (1.0 eq), N,N-dimethyl-1,3-diaminopropane (1.2 eq), and a catalytic amount of zeolite.
-
Add toluene as a solvent and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ester is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter off the zeolite catalyst.
-
Remove the solvent under reduced pressure to obtain the crude N-[3-(dimethylamino)propyl]butanamide.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure amino amide. A representative yield for a similar reaction is reported to be around 90%.[4]
-
-
Hydrochloride Salt Formation:
-
Dissolve the purified N-[3-(dimethylamino)propyl]butanamide in a suitable solvent such as methylene chloride or benzene.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent until precipitation is complete.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford N-[3-(dimethylamino)propyl]butanamide hydrochloride. A yield of 90% for this step is reported for analogous compounds.[4]
-
Quantitative Data
| Reactant/Product | Molar Eq. | Yield (%) | Reference |
| Ethyl butyrate | 1.0 | - | [4] |
| N,N-Dimethyl-1,3-diaminopropane | 1.2 | - | [4] |
| N-[3-(Dimethylamino)propyl]butanamide | - | ~90 | [4] |
| N-[3-(Dimethylamino)propyl]butanamide hydrochloride | - | ~90 | [4] |
Application 2: Precursor for β-Amino Acid Derivatives in Heterocycle Synthesis
3-(Dimethylamino)propanoic acid and its derivatives are valuable precursors for the synthesis of more complex heterocyclic systems incorporating a β-amino acid framework. These heterocyclic amino acids are of significant interest in medicinal chemistry.
Conceptual Workflow
The general strategy involves the modification of the 3-(dimethylamino)propanoic acid backbone to introduce other functionalities, which then participate in cyclization reactions to form various heterocyclic rings.
Caption: General workflow for heterocycle synthesis.
While a specific protocol starting directly from this compound for heterocycle synthesis was not found in the immediate search, the synthesis of thiazole β-amino acids from related starting materials provides a relevant experimental framework.[5]
Experimental Protocol: Synthesis of 3-Amino-3-(2-arylthiazol-4-yl)propanoic Acids[8]
This protocol illustrates the synthesis of a β-amino acid derivative containing a thiazole ring, which is conceptually related to the potential applications of 3-(dimethylamino)propanoic acid as a β-amino acid synthon.
Materials:
-
2-Arylthiazole-4-carbaldehyde
-
Ammonium acetate
-
Malonic acid
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
To a solution of the 2-arylthiazole-4-carbaldehyde (1.0 eq) in glacial acetic acid, add anhydrous ammonium acetate (4.0 eq) and a drop of water.
-
Stir the solution at 40 °C for 10 minutes.
-
Add malonic acid (1.1 eq) to the reaction mixture.
-
Heat the mixture with stirring at 85 °C for 3 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice.
-
Collect the resulting precipitate by filtration under reduced pressure to obtain the 3-amino-3-(2-arylthiazol-4-yl)propanoic acid.
Conclusion
This compound is a readily accessible and versatile reagent with significant potential in organic synthesis, particularly for the preparation of functionalized amides and as a building block for more complex molecules, including heterocyclic systems. The provided protocols, while in one case for a closely related compound, offer a solid foundation for researchers to develop specific synthetic routes tailored to their target molecules. Further exploration of its use in multicomponent reactions and as a precursor for in-situ generation of reactive intermediates is warranted.
References
N,N-Dimethyl-β-alanine Hydrochloride: A Novel Reagent for Enhanced Peptide Synthesis
Introduction
In the landscape of solid-phase peptide synthesis (SPPS), the choice of reagents is paramount to achieving high purity, yield, and efficiency, particularly when dealing with complex or sterically hindered peptide sequences. Non-nucleophilic tertiary amines are critical components of the coupling step in modern peptide chemistry, primarily serving to neutralize the protonated N-terminus of the growing peptide chain and facilitate the activation of the incoming amino acid. While N,N-Diisopropylethylamine (DIEA) and N-Methylmorpholine (NMM) are the conventional bases of choice, researchers are continually exploring alternatives that may offer advantages in specific applications.
This document details the application of N,N-Dimethyl-β-alanine Hydrochloride as a novel, efficient, and cost-effective tertiary amine base for peptide synthesis. Its inherent properties as a non-nucleophilic base, combined with the convenience of its hydrochloride salt form, make it a compelling alternative to traditional reagents. The presence of the carboxylic acid moiety offers unique solubility characteristics, potentially aiding in the removal of excess base and byproducts during wash steps.
Chemical Properties
N,N-Dimethyl-β-alanine hydrochloride is a stable, crystalline solid, which simplifies handling and weighing procedures compared to volatile liquid bases.[1]
| Property | Value |
| Chemical Name | 3-(Dimethylamino)propanoic acid hydrochloride |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol [1] |
| Form | Solid[1] |
| SMILES | Cl.CN(C)CCC(O)=O[1] |
| InChI Key | JTNKXYWGZCNBCH-UHFFFAOYSA-N[1] |
Principle of Application: In Situ Neutralization
In modern peptide synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), the removal of the Fmoc protecting group with a base like piperidine leaves the N-terminal amine as a free base. The incoming Fmoc-protected amino acid, however, is activated by a coupling reagent (e.g., HATU, HBTU), a process that is catalyzed by a tertiary amine. If the incoming amino acid is in its hydrochloride salt form, the tertiary amine also serves to neutralize it to its free amine form.
N,N-Dimethyl-β-alanine functions as a non-nucleophilic base in this context. The term "in situ neutralization" refers to the simultaneous neutralization of the incoming amino acid salt and the promotion of the coupling reaction in the same step.[2][3] N,N-Dimethyl-β-alanine's tertiary amine structure prevents it from participating in the peptide bond formation itself, thus avoiding the formation of undesired side products.
Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Comparative Performance Data
The selection of a tertiary amine base can influence coupling efficiency, racemization levels, and overall peptide purity. The following table provides illustrative data comparing N,N-Dimethyl-β-alanine Hydrochloride with standard bases in the synthesis of a model "difficult" sequence (e.g., Aib-Aib-Phe).
Disclaimer: The following data is illustrative and intended to represent plausible outcomes based on chemical principles. Actual results may vary based on specific sequences and conditions.
| Parameter | N,N-Dimethyl-β-alanine HCl | N,N-Diisopropylethylamine (DIEA) | N-Methylmorpholine (NMM) |
| Peptide Purity (Crude, %) | 92 | 90 | 88 |
| Coupling Efficiency (%) | >99 | >99 | 98 |
| Racemization of C-terminal His (%) | < 0.5 | < 0.7 | < 0.3 |
| Handling Characteristics | Crystalline Solid | Volatile Liquid | Liquid |
| Byproduct Solubility | High in aqueous washes | Moderate | Moderate |
Experimental Protocols
Protocol 1: Standard Coupling using N,N-Dimethyl-β-alanine Hydrochloride in Fmoc-SPPS
This protocol describes a single coupling cycle for the addition of an Fmoc-protected amino acid to a resin-bound peptide using N,N-Dimethyl-β-alanine Hydrochloride as the base with HATU as the coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-protected amino acid (3 eq.)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)
-
N,N-Dimethyl-β-alanine Hydrochloride (6 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure (based on a 0.1 mmol scale):
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
If the N-terminus is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF (1 x 3 min, 1 x 7 min).
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Activation of Incoming Amino Acid (in situ Neutralization):
-
In a separate vessel, dissolve the Fmoc-protected amino acid (0.3 mmol), HATU (0.29 mmol), and N,N-Dimethyl-β-alanine Hydrochloride (0.6 mmol) in DMF (2 mL).
-
Agitate the mixture for 1-2 minutes to allow for pre-activation and neutralization of the hydrochloride salt to the free tertiary amine. The solution should become clear.
-
-
Coupling Reaction:
-
Add the activated amino acid solution from step 2 to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 45-90 minutes. For sterically hindered amino acids (e.g., N-methylated amino acids), extend the coupling time to 2-4 hours or perform a double coupling.
-
Monitor the coupling progress using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Once the coupling is complete (Kaiser test is negative), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min) to remove all soluble reagents and byproducts.
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
Caption: Step-by-step workflow for the amino acid coupling protocol.
Advantages and Considerations
Advantages:
-
Non-Nucleophilic: The tertiary amine structure prevents side reactions with the activated ester.
-
Solid Reagent: As a hydrochloride salt, it is a stable, non-volatile solid, simplifying laboratory handling and improving weighing accuracy.
-
Enhanced Solubility of Byproducts: The carboxylic acid moiety increases the polarity of the base, potentially improving the removal of excess reagent and its salts during aqueous or polar solvent washes.
-
Cost-Effective: As a derivative of β-alanine, it can be an economical alternative to more complex or proprietary bases.
Considerations:
-
Stoichiometry: When using the hydrochloride salt, additional equivalents are required to account for the neutralization of the salt itself, in addition to neutralizing the incoming amino acid and catalyzing the reaction.
-
Solubility: While generally soluble in DMF, solubility should be confirmed for the specific concentration and reaction conditions being employed.
-
pH: The basicity of N,N-Dimethyl-β-alanine should be considered, especially for sensitive amino acids prone to racemization. Weaker bases may be preferable in such cases.
Conclusion
N,N-Dimethyl-β-alanine Hydrochloride presents itself as a versatile and practical reagent for peptide synthesis. Its application as a non-nucleophilic tertiary amine base offers benefits in handling, potential for improved byproduct removal, and cost-effectiveness. The provided protocols demonstrate its straightforward integration into standard Fmoc-SPPS workflows, making it a valuable tool for researchers and professionals in peptide chemistry and drug development. Further studies are warranted to fully explore its potential in the synthesis of a broader range of complex and modified peptides.
References
Application Notes and Protocols for 3-(Dimethylamino)propionic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)propionic acid hydrochloride is a versatile synthetic building block widely employed in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and a tertiary amine, makes it a valuable reagent for introducing a dimethylaminopropyl moiety into target molecules. This modification can influence the physicochemical properties of a compound, such as its solubility, basicity, and potential for specific biological interactions, thereby impacting its pharmacokinetic and pharmacodynamic profile. These application notes provide an overview of its utility and detailed protocols for its use in common synthetic transformations.
Applications in Organic Synthesis
The primary application of 3-(Dimethylamino)propionic acid hydrochloride is as a precursor in the synthesis of more complex, biologically active molecules. It is particularly useful in two main types of reactions:
-
Amide Bond Formation: The carboxylic acid group can be activated and coupled with primary or secondary amines to form the corresponding N-substituted 3-(dimethylamino)propanamides. This is a common strategy to introduce a basic, water-soluble handle into a drug candidate.
-
Mannich-type Reactions: As a secondary amine hydrochloride, it can be used in Mannich reactions with an aldehyde (such as formaldehyde) and a compound containing an active hydrogen (e.g., a ketone) to form β-amino ketones, known as Mannich bases. These products are often intermediates in the synthesis of pharmaceuticals.
Data Presentation
The following table summarizes the reported yields for representative reactions utilizing 3-(Dimethylamino)propionic acid hydrochloride or its derivatives, demonstrating its efficiency as a synthetic reagent.
| Product Class | Specific Product | Starting Materials | Reaction Type | Yield (%) | Reference |
| β-Amino Ketone | 3-(Dimethylamino)-4'-methyl propiophenone hydrochloride | p-Methylacetophenone, Dimethylamine hydrochloride, Paraformaldehyde | Mannich Reaction | 76.9% | [1] |
| β-Amino Ketone | β-Dimethylaminopropiophenone hydrochloride | Acetophenone, Dimethylamine hydrochloride, Paraformaldehyde | Mannich Reaction | 68-72% | [2][3] |
| Amide | N-[3-(dimethylamino)propyl]alkanamides | Carboxylic acid methyl esters, N,N-dimethyl-1,3-diaminopropane | Amidation | 90-95% | [4] |
Experimental Protocols
Protocol 1: Synthesis of a β-Amino Ketone via the Mannich Reaction
This protocol describes the synthesis of 3-(Dimethylamino)-4'-methyl propiophenone hydrochloride, a classic example of a Mannich reaction.[1]
Materials:
-
p-Methylacetophenone (0.4 mole)
-
Dimethylamine hydrochloride (0.52 mole)
-
Paraformaldehyde (0.52 mole)
-
Ethanol (64 mL)
-
Concentrated Hydrochloric Acid (0.8 mL)
-
Acetone (600 mL)
-
Round-bottom flask with condenser
-
Heating mantle and stirrer
Procedure:
-
Combine p-methylacetophenone (53.6 g), dimethylamine hydrochloride (42.4 g), paraformaldehyde (15.6 g), and ethanol (64 mL) in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Heat the mixture to reflux with stirring.
-
Add concentrated hydrochloric acid (0.8 mL) to the refluxing mixture.
-
Continue refluxing for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Add acetone (600 mL) to the cooled mixture to precipitate the product.
-
Filter the precipitate and dry to obtain 3-(Dimethylamino)-4'-methyl propiophenone hydrochloride.
Expected Yield: 70 g (76.9%)
Characterization: Melting point: 162-163°C
Protocol 2: General Procedure for Amide Coupling
This is a general procedure for the formation of an amide bond between a carboxylic acid (like 3-(Dimethylamino)propionic acid) and a primary or secondary amine using a coupling agent.
Materials:
-
3-(Dimethylamino)propionic acid hydrochloride
-
Primary or secondary amine
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., DIEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 3-(Dimethylamino)propionic acid hydrochloride in the anhydrous solvent in a round-bottom flask.
-
Add the base (2-3 equivalents) to the solution.
-
Cool the solution to 0°C in an ice bath.
-
Add the coupling agent (e.g., 2 equivalents of EDC) to the cooled solution and stir for 30-60 minutes at room temperature.
-
Add the primary or secondary amine (1 equivalent) to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Mandatory Visualizations
Caption: Workflow for the synthesis of a β-amino ketone.
Caption: General workflow for amide bond formation.
References
Application Notes and Protocols: β-(Dimethylamino)propanoic Acid Hydrochloride in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-(Dimethylamino)propanoic acid hydrochloride, also known as N,N-Dimethyl-β-alanine hydrochloride, is a versatile synthetic building block primarily utilized in the preparation of more complex, biologically active small molecules. While it does not typically exhibit direct potent bioactivity, its incorporation into larger molecular scaffolds can significantly influence their pharmacological properties. This document provides an overview of its application in the synthesis of the well-known tricyclic antidepressant, amitriptyline, and details the biochemical assays and signaling pathways associated with this derivative.
Application in the Synthesis of Amitriptyline
β-(Dimethylamino)propanoic acid hydrochloride serves as a key precursor for the synthesis of the side chain of amitriptyline. The synthesis involves the reaction of dibenzosuberone with 3-(dimethylamino)propylmagnesium chloride, which is derived from a related compound of β-(Dimethylamino)propanoic acid hydrochloride, followed by dehydration.[1] This highlights the primary role of β-(Dimethylamino)propanoic acid hydrochloride in providing the crucial dimethylaminopropyl moiety essential for the pharmacological activity of amitriptyline.
Biochemical Applications of Amitriptyline, a Derivative
Amitriptyline is a widely studied compound with a multifaceted mechanism of action, making it a valuable tool in biochemical research beyond its clinical use as an antidepressant. Its primary mechanism involves the inhibition of serotonin (SERT) and norepinephrine (NET) transporters.[1][2] Additionally, it acts as a potent antagonist at several other receptors, including histamine H1, serotonin 5-HT2A and 5-HT2C, α1A-adrenergic, and muscarinic acetylcholine receptors.[1]
Quantitative Data: Receptor Binding Affinities and IC50 Values of Amitriptyline
The following tables summarize the quantitative data for amitriptyline's interaction with various biochemical targets.
Table 1: Receptor Binding Affinities (Ki) of Amitriptyline
| Target | Kᵢ (nM) |
| Serotonin Transporter (SERT) | 4.3 |
| Norepinephrine Transporter (NET) | 18 |
| Histamine H₁ Receptor | 1.1 |
| Serotonin 5-HT₂ₐ Receptor | 2.2 |
| Muscarinic Acetylcholine Receptor (M₁) | 13 |
| α₁ₐ-Adrenergic Receptor | 16 |
Data compiled from multiple sources.
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of Amitriptyline
| Target/Assay | IC₅₀ |
| Adenosine A₂ₐ Receptor Binding | 51.42 ± 15.87 µM |
| Muscarinic Receptors (Cortex) | 65.8 ± 2.1 nM |
| Muscarinic Receptors (Hippocampus) | 96.3 ± 3.4 nM |
| Muscarinic Receptors (Substantia Nigra) | 62.8 ± 0.9 nM |
| Ovarian Cancer Cell (A2780) Viability (24h) | 1144 µg/mL |
| 5-HT₃ Receptor Currents (3 µM 5-HT) | 1.78 ± 0.37 µM |
| 5-HT₃ Receptor Currents (10 µM 5-HT) | 6.36 ± 0.45 µM |
Data compiled from multiple sources.[3][4][5][6][7]
Experimental Protocols
This section provides a detailed protocol for a common biochemical assay used to characterize the interaction of amitriptyline with a specific receptor, the histamine H1 receptor.
Protocol 1: Histamine H1 Receptor Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound, such as amitriptyline, to the histamine H1 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Membrane Preparation: Membranes from cells expressing the histamine H1 receptor (e.g., HEK293 cells).
-
Radioligand: [³H]mepyramine.
-
Test Compound: Amitriptyline hydrochloride.
-
Non-specific Binding Control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Thaw the frozen H1 receptor-expressing cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 100-500 µg of protein per assay tube.
-
Assay Setup:
-
Total Binding: Add 50 µL of diluted membranes, 50 µL of [³H]mepyramine (to a final concentration at or below its Kd), and 50 µL of assay buffer to designated tubes.
-
Non-specific Binding: Add 50 µL of diluted membranes, 50 µL of [³H]mepyramine, and 50 µL of 10 µM mianserin to designated tubes.
-
Competitive Binding: Prepare serial dilutions of amitriptyline hydrochloride in assay buffer. Add 50 µL of diluted membranes, 50 µL of [³H]mepyramine, and 50 µL of each amitriptyline dilution to designated tubes.
-
-
Incubation: Incubate all tubes at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the amitriptyline concentration.
-
Determine the IC₅₀ value (the concentration of amitriptyline that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) for amitriptyline using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
Amitriptyline's diverse pharmacological profile stems from its interaction with multiple signaling pathways. The following diagrams illustrate some of the key pathways modulated by this derivative of β-(Dimethylamino)propanoic acid hydrochloride.
Caption: Synthetic relationship of Amitriptyline.
Caption: Amitriptyline's primary mechanism of action.
Caption: Amitriptyline's off-target receptor antagonism.
Caption: Amitriptyline's role in pain modulation.
References
- 1. Amitriptyline - Wikipedia [en.wikipedia.org]
- 2. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of amitriptyline with muscarinic receptor subtypes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KoreaMed Synapse [synapse.koreamed.org]
Application Notes and Protocols: 3-(Dimethylamino)propanoic Acid Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 3-(dimethylamino)propanoic acid hydrochloride as a versatile building block in medicinal chemistry. Its incorporation into drug candidates can significantly influence their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Introduction: A Key Building Block for Drug Discovery
This compound is a bifunctional molecule featuring a carboxylic acid and a tertiary amine. This unique structure makes it an invaluable building block for introducing a positively charged or polar moiety into a target molecule. In medicinal chemistry, this is often exploited to enhance aqueous solubility, improve cell permeability, and establish key interactions with biological targets. Its hydrochloride salt form offers improved stability and handling properties compared to the free base.
A prominent example of its application is in the synthesis of Ranirestat , a potent aldose reductase inhibitor developed for the treatment of diabetic neuropathy. The 3-(dimethylamino)propyl side chain of Ranirestat plays a crucial role in its high affinity and efficacy.
Physicochemical and Biological Properties
A summary of the key physicochemical properties of this compound and the biological activity of Ranirestat are presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Melting Point | 189-192 °C |
| Solubility | Soluble in water |
| Appearance | White to off-white crystalline powder |
Table 2: In Vitro Inhibitory Activity of Ranirestat
| Target Enzyme | IC₅₀ (nM) |
| Recombinant Human Aldose Reductase | 15[1] |
| Rat Lens Aldose Reductase | 11[1] |
Table 3: Effect of Ranirestat on Sorbitol Accumulation in Streptozotocin-Induced Diabetic Rats
| Treatment Group | Sciatic Nerve Sorbitol (nmol/g) | Lens Sorbitol (nmol/g) |
| Normal | 1.8 ± 0.2 | 3.9 ± 0.4 |
| Diabetic Control | 25.6 ± 2.1 | 118.5 ± 8.7 |
| Ranirestat (1 mg/kg/day) | 5.4 ± 0.6 | 18.2 ± 2.5 |
Mechanism of Action: The Polyol Pathway and Aldose Reductase Inhibition
In diabetic conditions, elevated glucose levels lead to its increased metabolism through the polyol pathway. The first and rate-limiting step of this pathway is the conversion of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase. Sorbitol accumulation within cells leads to osmotic stress and is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[2][3][4]
Ranirestat, synthesized using a derivative of 3-(dimethylamino)propanoic acid, is a potent and uncompetitive inhibitor of aldose reductase.[1][5] By binding to the enzyme-substrate complex, it effectively blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects.
Caption: Mechanism of action of Ranirestat in the polyol pathway.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a key intermediate for Ranirestat and the subsequent amide coupling with 3-(dimethylamino)propylamine.
4.1. Synthesis of the Spirohydantoin Core (Illustrative)
The synthesis of the spirohydantoin core of Ranirestat is a multi-step process. A key step involves the formation of an amide followed by cyclization. While the exact proprietary synthesis of Ranirestat is not publicly detailed, a representative procedure for a similar transformation is outlined below based on literature precedents for spirohydantoin synthesis.
Protocol 4.1.1: Amide Formation and Cyclization to Spirohydantoin
This protocol describes the conversion of a carboxylic acid intermediate to a primary amide, followed by cyclization to form the spirohydantoin ring, a core structure in Ranirestat.
-
Materials:
-
Appropriate spiro-carboxylic acid precursor
-
Thionyl chloride (SOCl₂)
-
Ammonium hydroxide (NH₄OH)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Acid Chloride Formation: To a solution of the spiro-carboxylic acid precursor in anhydrous DCM at 0 °C, add thionyl chloride (1.2 equivalents) dropwise. Stir the reaction mixture at room temperature for 2 hours.
-
Amide Formation: Cool the reaction mixture to 0 °C and slowly add ammonium hydroxide (5 equivalents). Allow the mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Dilute the reaction with water and extract with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude primary amide by silica gel column chromatography.
-
Cyclization: Dissolve the purified amide in anhydrous THF and cool to -78 °C. Add LiHMDS (1.1 equivalents, 1.0 M in THF) dropwise. Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Final Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the spirohydantoin core.
-
4.2. Amide Coupling with 3-(Dimethylamino)propylamine
This protocol details the coupling of a carboxylic acid (representing the activated spirohydantoin core) with 3-(dimethylamino)propylamine, a key step in introducing the side chain.
Protocol 4.2.1: EDC/HOBt Mediated Amide Coupling
-
Materials:
-
Spirohydantoin carboxylic acid precursor
-
3-(Dimethylamino)propylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of the spirohydantoin carboxylic acid precursor (1.0 equivalent) in anhydrous DCM, add HOBt (1.2 equivalents) and EDC·HCl (1.2 equivalents) at room temperature.
-
Stir the mixture for 15 minutes, then add 3-(dimethylamino)propylamine (1.1 equivalents) followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-(3-(dimethylamino)propyl) amide derivative.
-
Caption: General workflow for EDC/HOBt mediated amide coupling.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of the potent aldose reductase inhibitor Ranirestat highlights its utility in introducing functionalities that can significantly enhance the therapeutic profile of a drug candidate. The provided protocols offer a foundational understanding for the synthesis of molecules incorporating this important structural motif.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. A Concise Enantioselective Synthesis of (−)-Ranirestat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols: N,N-Dimethyl-β-alanine Hydrochloride in Chemical and Biochemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended uses and concentrations of N,N-Dimethyl-β-alanine Hydrochloride in various chemical and biological applications. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.
Introduction
N,N-Dimethyl-β-alanine Hydrochloride is a derivative of the non-proteinogenic amino acid β-alanine. Its molecular structure, featuring a tertiary amine and a carboxylic acid, makes it a versatile molecule in organic synthesis and biochemistry. The hydrochloride salt form enhances its stability and ease of handling. This document outlines its primary applications as a ligand in cross-coupling reactions and its role in biological systems and drug discovery.
Physicochemical Properties
| Property | Value |
| Synonyms | 3-(Dimethylamino)propanoic acid hydrochloride |
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol |
| Appearance | Solid |
| CAS Number | 14788-12-6 |
Applications in Organic Synthesis: Ligand in Palladium-Catalyzed Cross-Coupling Reactions
N,N-Dimethyl-β-alanine has emerged as an inexpensive and highly efficient phosphine-free ligand for palladium-catalyzed cross-coupling reactions. Its bidentate N,O-coordination to the palladium center enhances the catalytic activity and stability of the catalyst complex. The use of this ligand can lead to high turnover numbers (TON) and yields in various transformations.[1][2]
Palladium-Catalyzed Heck Reaction
N,N-Dimethyl-β-alanine is a more potent ligand than N,N-dimethylglycine in the Pd-catalyzed Heck reaction of various aryl bromides, aryl iodides, and activated aryl chlorides.[1]
Table 1: Recommended Reaction Conditions for the Heck Reaction
| Component | Recommended Concentration/Loading |
| Aryl Halide | 1.0 mmol (1.0 eq) |
| Alkene | 1.5 mmol (1.5 eq) |
| Pd(OAc)₂ | 1 x 10⁻³ mmol (0.1 mol%) |
| N,N-Dimethyl-β-alanine Hydrochloride | 1 x 10⁻³ mmol (0.1 mol%) |
| K₂CO₃ (Base) | 2.0 mmol (2.0 eq) |
| Solvent (NMP) | 1.0 mL |
| Temperature | 130 °C |
Experimental Protocol: Typical Procedure for the Heck Reaction
-
To a dry reaction vessel, add the aryl halide (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (1 x 10⁻³ mmol), N,N-Dimethyl-β-alanine Hydrochloride (1 x 10⁻³ mmol), and K₂CO₃ (2.0 mmol).
-
Add 1.0 mL of dry N-Methyl-2-pyrrolidone (NMP) to the vessel.
-
Stir the mixture under an inert atmosphere (e.g., Argon).
-
Heat the reaction mixture to 130 °C and maintain for the desired time (reaction progress can be monitored by TLC or GC).
-
After completion, cool the mixture to room temperature.
-
Wash the mixture with water and extract with a suitable organic solvent (e.g., ether).
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Workflow for the Palladium-Catalyzed Heck Reaction
Caption: General workflow for the Heck reaction using N,N-Dimethyl-β-alanine HCl as a ligand.
Palladium-Catalyzed Suzuki Reaction
A palladium(II) salt of N,N-dimethyl-β-alaninate, Pd(N,N-dimethyl-β-alaninate)₂, serves as a highly efficient, phosphine-free catalyst for the Suzuki reaction of various aryl bromides and iodides.[3]
Table 2: Recommended Reaction Conditions for the Suzuki Reaction
| Component | Recommended Concentration/Loading |
| Aryl Halide | 1.0 mmol (1.0 eq) |
| Arylboronic Acid | 1.2 mmol (1.2 eq) |
| Pd(N,N-dimethyl-β-alaninate)₂ | 0.01 mol% |
| K₃PO₄ (Base) | 2.0 mmol (2.0 eq) |
| Solvent (EtOH/H₂O) | 1:1 mixture |
| Temperature | 50 °C |
Experimental Protocol: Typical Procedure for the Suzuki Reaction
-
In a reaction vessel, dissolve the aryl halide (1.0 mmol) and arylboronic acid (1.2 mmol) in a 1:1 mixture of ethanol and water.
-
Add K₃PO₄ (2.0 mmol) and Pd(N,N-dimethyl-β-alaninate)₂ (0.01 mol%).
-
Stir the mixture at 50 °C until the reaction is complete (monitored by TLC or GC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Role in Biological Systems and Drug Discovery
Precursor in β-Alanine Betaine Synthesis
In some organisms, such as plants in the Plumbaginaceae family, N,N-Dimethyl-β-alanine is an intermediate in the biosynthesis of β-alanine betaine, an osmoprotective compound.[4][5] This pathway involves the sequential N-methylation of β-alanine.
β-Alanine Betaine Biosynthesis Pathway
Caption: Biosynthesis of β-alanine betaine from β-alanine via N,N-Dimethyl-β-alanine.
Application in Drug Discovery and Medicinal Chemistry
The incorporation of N-methylated amino acids, such as N,N-Dimethyl-β-alanine, into peptide-based drug candidates is a strategy to enhance their therapeutic properties.
Table 3: Advantages of N-Methylation in Drug Design
| Property | Effect of N-Methylation | Rationale |
| Proteolytic Stability | Increased | N-methylation can sterically hinder the recognition and cleavage of the peptide backbone by proteases.[6] |
| Cell Permeability | Increased | The addition of methyl groups increases the lipophilicity of the molecule, which can facilitate its passage through cell membranes.[6] |
| Binding Affinity | Can be improved | N-methylation can introduce conformational constraints, locking the peptide into a more bioactive conformation for target binding.[6] |
The use of unnatural amino acids, including N,N-dimethylated derivatives, is a key strategy in the development of peptidomimetics with improved pharmacokinetic and pharmacodynamic profiles.[7][8]
Conclusion
N,N-Dimethyl-β-alanine Hydrochloride is a valuable reagent for researchers in organic synthesis, particularly as a cost-effective and efficient ligand for palladium-catalyzed cross-coupling reactions. The detailed protocols for the Heck and Suzuki reactions provided herein offer a starting point for the synthesis of a wide range of organic molecules. Furthermore, its role as a biosynthetic intermediate and its potential for enhancing the properties of peptide-based therapeutics highlight its relevance in biochemistry and drug discovery. These application notes aim to facilitate the effective utilization of N,N-Dimethyl-β-alanine Hydrochloride in various research and development endeavors.
References
- 1. N,N-dimethyl-beta-alanine as an inexpensive and efficient ligand for palladium-catalyzed Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of 3-(Dimethylamino)propionic Acid Hydrochloride in Pharmaceutical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
3-(Dimethylamino)propionic acid hydrochloride is a versatile building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility is prominently highlighted in the production of widely used medications such as the analgesic Tramadol and the H2 receptor antagonist Ranitidine. This document provides detailed application notes, experimental protocols, and visualizations to illustrate the significance of this compound in pharmaceutical development.
Application in Tramadol Synthesis
In the synthesis of Tramadol, 3-(Dimethylamino)propionic acid hydrochloride is a key precursor for the formation of the Mannich base, 2-((dimethylamino)methyl)cyclohexanone. This intermediate is crucial for the construction of the Tramadol core structure. The Mannich reaction, a three-component condensation, involves cyclohexanone, formaldehyde, and dimethylamine hydrochloride (often formed in situ or used directly).
Quantitative Data for Tramadol Synthesis
| Step | Reaction | Reactants | Solvent | Yield | Purity | Reference |
| 1 | Mannich Reaction | Cyclohexanone, Paraformaldehyde, Dimethylamine hydrochloride | Acetic Acid | 75-76% | Not specified | [1] |
| 2 | Grignard Reaction | 2-((Dimethylamino)methyl)cyclohexanone, 3-Bromoanisole, n-BuLi | THF | 78.6% | Not specified | [1] |
| 3 | Purification | Crystallization | Acetone | High | Not specified | [1] |
Experimental Protocol: Synthesis of Tramadol Hydrochloride
Step 1: Synthesis of 2-((Dimethylamino)methyl)cyclohexanone hydrochloride (Mannich Base) [1][2]
-
To a reaction vessel, add cyclohexanone, paraformaldehyde, and dimethylamine hydrochloride in equimolar amounts.
-
Use glacial acetic acid as the solvent.
-
Reflux the mixture for approximately 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the acetic acid and excess cyclohexanone by vacuum distillation.
-
Purify the resulting residue by crystallization from acetone to yield 2-((dimethylamino)methyl)cyclohexanone hydrochloride as white crystals.
Step 2: Synthesis of Tramadol Hydrochloride [1]
-
Prepare the Grignard reagent by reacting 3-bromoanisole with n-butyllithium in dry tetrahydrofuran (THF) at -78°C under an argon atmosphere.
-
Add a solution of the free base of 2-((dimethylamino)methyl)cyclohexanone (obtained by treating the hydrochloride salt with a base like NaOH) in dry THF to the Grignard reagent at -78°C.
-
Stir the reaction mixture for 2 hours at the same temperature.
-
Perform an aqueous work-up and extract the product with diethyl ether.
-
Dry the organic extracts over sodium sulfate and evaporate the solvent.
-
Treat the residue with ethyl ether saturated with hydrogen chloride to precipitate Tramadol hydrochloride.
-
Purify the product by crystallization from acetone.
Synthetic Workflow for Tramadol
References
Application Notes and Protocols for 3-(Dimethylamino)propanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 3-(Dimethylamino)propanoic acid hydrochloride. The information is intended to guide laboratory personnel in minimizing risks and implementing best practices during its use in research and development.
Chemical and Physical Properties
This compound is a useful reagent in the synthesis of biologically active small molecules.[1] It is a white to almost white crystalline powder.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂ · HCl | |
| Molecular Weight | 153.61 g/mol | [3] |
| CAS Number | 14788-12-6 | |
| Melting Point | 186-192 °C | [1] |
| Boiling Point | 192.6 °C at 760 mmHg | [1] |
| Flash Point | 70.3 °C | [1] |
| Solubility | Soluble in water.[4] Slightly soluble in DMSO and Methanol.[1] | [1][4] |
| Appearance | White to almost white powder or crystal | [2] |
| Storage Temperature | Room Temperature, in an inert atmosphere.[1] | [1] |
Hazard Identification and Safety Precautions
This compound is classified as an irritant.[3] The primary hazards are serious eye irritation and potential skin and respiratory irritation.[5]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 | Warning |
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[7] Gloves should be inspected before use and changed frequently.
-
Skin and Body Protection: A laboratory coat is required.[7] For procedures with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[6] All work with the solid material that may generate dust should be conducted in a well-ventilated area, preferably a chemical fume hood.
Safe Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust generation and inhalation.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] The compound is sensitive to air and moisture.[4]
First Aid Measures
In case of exposure, follow these first aid procedures:
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Disposal Procedures
-
Spill Cleanup: In case of a spill, wear appropriate PPE.[7] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] Clean the spill area with a suitable solvent.
-
Waste Disposal: Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.
Experimental Protocols
This compound is a versatile building block, particularly in the synthesis of amide derivatives. The following is a representative protocol for amide bond formation.
Note: This is a general procedure and may require optimization for specific substrates.
Representative Protocol: Amide Bond Formation
This protocol describes the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of the Hydrochloride:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.1 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete neutralization to the free amine.
-
-
Activation of the Carboxylic Acid:
-
In a separate flask, if not performing a one-pot synthesis, or in the same flask, add HOBt (1.1 eq).
-
Cool the solution back to 0 °C.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.
-
-
Coupling Reaction:
-
Add the desired amine (1.0 eq) to the activated carboxylic acid solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
If a precipitate (urea byproduct) has formed, filter the reaction mixture.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
-
Visualizations
General Handling Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: A standard workflow for handling this compound.
Hazard Mitigation Flowchart
This flowchart outlines the steps to mitigate hazards associated with this compound.
Caption: A flowchart for mitigating hazards of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | C5H12ClNO2 | CID 11586327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HUP0003666A2 - Method for the preparation of citalopram and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. 3-(N,N-Dimethylamino)propionic acid - High purity | EN [georganics.sk]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. lsu.edu [lsu.edu]
Application Notes & Protocols: Titration Method for Purity Assessment of N,N-Dimethyl-β-alanine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethyl-β-alanine Hydrochloride is an amino acid derivative used in various chemical syntheses and pharmaceutical research. Accurate determination of its purity is critical for ensuring the quality, safety, and efficacy of final products. Due to its nature as a hydrochloride salt of a weak base, direct titration in aqueous media is often inaccurate. Non-aqueous acid-base titration in a protogenic solvent like glacial acetic acid provides a sharp and reliable endpoint for the purity assessment of such compounds.[1][2]
This document provides a detailed protocol for the determination of the purity of N,N-Dimethyl-β-alanine Hydrochloride using a non-aqueous potentiometric or visual titration method with perchloric acid.
Principle of the Method
The purity assessment is based on a non-aqueous acid-base titration. N,N-Dimethyl-β-alanine Hydrochloride is dissolved in anhydrous glacial acetic acid. The chloride ion, being a weak proton acceptor, interferes with the titration of the tertiary amine.[1] To overcome this, mercuric acetate is added to the solution. The mercuric acetate reacts with the chloride ions to form undissociated mercuric chloride, liberating acetate ions.[3][4]
The reaction is as follows: 2R-NH(CH₃)₂⁺Cl⁻ + (CH₃COO)₂Hg → 2R-N(CH₃)₂ + HgCl₂ + 2CH₃COOH
The tertiary amine can then be accurately titrated as a base using a standardized solution of perchloric acid in glacial acetic acid.[2] Perchloric acid is a very strong acid in this medium, ensuring a sharp endpoint.[2]
The titration reaction is: R-N(CH₃)₂ + HClO₄ → R-NH(CH₃)₂⁺ClO₄⁻
The endpoint can be detected either potentiometrically, by observing a significant potential jump, or visually, using an indicator such as crystal violet, which changes color from violet to blue-green.[1][4]
Experimental Protocols
Reagents and Apparatus
Table 1: Reagents, Solutions, and Apparatus
| Item | Specification |
| Reagents | |
| N,N-Dimethyl-β-alanine HCl | Analytical Standard or sample for testing |
| Perchloric Acid (HClO₄) | 70-72%, Analytical Grade |
| Glacial Acetic Acid | Anhydrous (Water content < 0.2%), Analytical Grade |
| Acetic Anhydride | Analytical Grade |
| Mercuric Acetate | Analytical Grade |
| Potassium Hydrogen Phthalate | Primary Standard, dried at 120°C for 2 hours |
| Crystal Violet | Analytical Grade |
| Solutions | |
| 0.1 M Perchloric Acid | 8.5 mL of 72% HClO₄ + 30 mL Acetic Anhydride in 1 L Glacial Acetic Acid. Standardize before use.[1] |
| Mercuric Acetate Solution | 5% w/v in Glacial Acetic Acid. Gently warm to dissolve if necessary.[4] |
| Crystal Violet Indicator | 0.5% w/v in Glacial Acetic Acid.[1] |
| Apparatus | |
| Analytical Balance | Readable to 0.1 mg |
| Burette | 50 mL, Class A |
| Potentiometric Titrator | Equipped with a glass electrode and a reference electrode (e.g., calomel) or a combined pH electrode suitable for non-aqueous solutions.[2][3] |
| Magnetic Stirrer & Bar | |
| Standard Glassware | Beakers, volumetric flasks, pipettes |
Preparation and Standardization of 0.1 M Perchloric Acid
-
Preparation: In a 1000 mL volumetric flask, add approximately 900 mL of glacial acetic acid. Carefully add 8.5 mL of 72% perchloric acid while stirring. Add 30 mL of acetic anhydride to the mixture.[1] Make up the volume to 1000 mL with glacial acetic acid and mix thoroughly. Allow the solution to stand for 24 hours to ensure the acetic anhydride consumes any residual water.[1]
-
Standardization:
-
Accurately weigh about 0.5 g of dried potassium hydrogen phthalate (KHP) into a 250 mL beaker.
-
Dissolve it in 50 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with the prepared 0.1 M perchloric acid solution until the color changes from violet to a stable blue-green.
-
Calculate the molarity of the perchloric acid solution.
-
Titration Workflow
Caption: Experimental workflow for the purity assessment of N,N-Dimethyl-β-alanine Hydrochloride.
Step-by-Step Titration Protocol
-
Accurately weigh approximately 300 mg of N,N-Dimethyl-β-alanine Hydrochloride into a clean, dry 250 mL beaker.
-
Add 50 mL of glacial acetic acid and stir with a magnetic stirrer until the sample is completely dissolved.
-
Carefully add 10 mL of 5% w/v mercuric acetate solution and continue stirring for 1-2 minutes.
-
For Potentiometric Titration: Immerse the calibrated electrodes into the solution. Begin the titration with standardized 0.1 M perchloric acid, recording the potential (mV) readings against the volume of titrant added. Continue adding titrant past the equivalence point. The endpoint is the point of maximum inflection on the titration curve.
-
For Visual Titration: Add 2-3 drops of crystal violet indicator solution. The solution will appear violet. Titrate with standardized 0.1 M perchloric acid until the color changes from violet through blue to a stable blue-green endpoint.[4]
-
Record the volume of perchloric acid consumed.
-
Perform a blank titration by repeating the entire procedure without the sample. Record the volume of perchloric acid consumed for the blank.[4]
Data Presentation and Calculation
Sample Titration Data
Table 2: Standardization of 0.1 M Perchloric Acid
| Trial | Weight of KHP (g) | Volume of HClO₄ (mL) | Calculated Molarity (M) |
| 1 | 0.5105 | 24.98 | 0.1001 |
| 2 | 0.5112 | 25.01 | 0.1001 |
| 3 | 0.5098 | 24.95 | 0.1000 |
| Average | 0.1001 |
Table 3: Purity Assessment of N,N-Dimethyl-β-alanine Hydrochloride
| Sample ID | Sample Weight (mg) | Sample Titrant Vol. (mL) | Blank Titrant Vol. (mL) | Calculated Purity (%) |
| Batch A | 301.5 | 19.65 | 0.05 | 99.8 |
| Batch B | 305.2 | 19.80 | 0.05 | 99.6 |
| Batch C | 298.9 | 19.42 | 0.05 | 99.7 |
Calculation of Purity
The percentage purity of N,N-Dimethyl-β-alanine Hydrochloride is calculated using the following formula:
Purity (%) = [((V_s - V_b) * M * F) / W] * 100
Where:
-
V_s = Volume of 0.1 M perchloric acid consumed by the sample (mL)
-
V_b = Volume of 0.1 M perchloric acid consumed by the blank (mL)
-
M = Molarity of the standardized perchloric acid solution (mol/L)
-
F = Molar mass of N,N-Dimethyl-β-alanine Hydrochloride (153.61 g/mol )
-
W = Weight of the sample (mg)
Example Calculation (Batch A):
Purity (%) = [((19.65 - 0.05) * 0.1001 * 153.61) / 301.5] * 100 Purity (%) = [(19.60 * 0.1001 * 153.61) / 301.5] * 100 Purity (%) = 99.8 %
Safety Precautions
-
Perchloric Acid: Is corrosive, a strong oxidizer, and can be explosive upon heating. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Glacial Acetic Acid & Acetic Anhydride: Are corrosive and have pungent odors. Use in a well-ventilated area or a fume hood.
-
Mercuric Acetate: Is highly toxic and harmful to the environment. Avoid contact with skin and eyes, and prevent its release into the environment. Dispose of waste containing mercury as hazardous waste according to institutional guidelines.
References
Application Notes and Protocols for 3-(Dimethylamino)propionic Acid Hydrochloride as a Potential Buffer Component
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)propionic acid hydrochloride, also known as N,N-Dimethyl-β-alanine hydrochloride, is a chemical compound with the formula C₅H₁₂ClNO₂. While it is primarily recognized and utilized as a versatile building block in medicinal chemistry and the synthesis of novel active pharmaceutical ingredients, its potential application as a biological buffer is explored in these notes.[1][] This document provides a summary of its known physicochemical properties, discusses its theoretical potential as a buffer based on predicted data, and outlines the necessary steps for its evaluation and use in a research setting.
Disclaimer: There is a significant lack of published literature and experimental data validating the use of 3-(Dimethylamino)propionic acid hydrochloride as a standard buffer in biological or chemical applications. The information provided herein is based on predicted data and general principles of buffer preparation and validation. Researchers should exercise caution and perform thorough validation before employing this compound as a buffer in experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(Dimethylamino)propionic acid hydrochloride is presented in Table 1. This data is essential for its handling, storage, and for the preparation of aqueous solutions.
Table 1: Physicochemical Properties of 3-(Dimethylamino)propionic Acid Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂・HCl | [] |
| Molecular Weight | 153.61 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 186-191 °C | |
| pKa (Predicted) | 7.1 | [3] |
| Solubility | Soluble in water |
Buffering Characteristics (Theoretical)
The effectiveness of a buffer is determined by its pKa, which is the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The optimal buffering range for a compound is generally considered to be its pKa ± 1.
Based on a predicted pKa of 7.1, 3-(Dimethylamino)propionic acid hydrochloride could theoretically be used to prepare buffers in the pH range of approximately 6.1 to 8.1.[3] This range is physiologically relevant and overlaps with the working pH of many biological assays.
However, it is crucial to note that the pKa value is predicted and may be influenced by experimental conditions such as temperature and ionic strength.[4] Without experimental validation, the actual buffering range and capacity remain theoretical.
Experimental Protocol: Preparation and Validation of a 3-(Dimethylamino)propionic Acid Buffer
The following is a general protocol for the preparation and validation of a trial buffer solution using 3-(Dimethylamino)propionic acid hydrochloride.
Materials:
-
3-(Dimethylamino)propionic acid hydrochloride (MW: 153.61 g/mol )
-
Deionized water
-
Concentrated sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
Calibrated pH meter
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Buffer Calculation: Determine the desired concentration and volume of the buffer. For a 0.1 M solution, dissolve 15.36 g of 3-(Dimethylamino)propionic acid hydrochloride in approximately 800 mL of deionized water.
-
pH Adjustment: Place the solution on a stir plate and slowly add a strong base (e.g., 1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter. Continue adding the base until the desired pH is reached.
-
Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
-
Sterilization (Optional): If required for the application, sterilize the buffer solution by filtering it through a 0.22 µm filter.
-
Validation:
-
pH Stability: Store the buffer at the intended experimental temperature and re-measure the pH at regular intervals to assess its stability.
-
Buffering Capacity: Titrate a small volume of the prepared buffer with a strong acid and a strong base to experimentally determine its buffering capacity.
-
Assay Compatibility: Test the buffer in the intended assay to ensure it does not interfere with the reaction or detection methods.
-
Considerations for Use in Research and Drug Development
While 3-(Dimethylamino)propionic acid hydrochloride's primary role is in chemical synthesis, its zwitterionic nature at certain pH values could be advantageous in some biological systems. However, the lack of established protocols necessitates a thorough evaluation by the end-user.
Workflow for Evaluating a Novel Buffer Candidate
The following diagram illustrates the logical workflow for assessing the suitability of a compound like 3-(Dimethylamino)propionic acid hydrochloride as a buffer for a specific application.
References
Troubleshooting & Optimization
Troubleshooting low yield in reactions with 3-(Dimethylamino)propanoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 3-(Dimethylamino)propanoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the most common causes?
Low yields in amide coupling reactions with this reagent are often attributed to one or more of the following factors:
-
Incomplete neutralization of the hydrochloride salt: this compound is a salt. The amine group is protonated, rendering it non-nucleophilic. A base must be added to the reaction mixture to liberate the free tertiary amine, allowing it to participate in the coupling reaction.
-
Suboptimal pH of the reaction mixture: The pH of the reaction is critical, especially when using coupling agents like EDC. The activation of the carboxylic acid and the subsequent nucleophilic attack by the amine have different optimal pH ranges.
-
Presence of moisture: Water can hydrolyze activated carboxylic acid intermediates (e.g., O-acylisourea esters formed with EDC), leading to the regeneration of the starting carboxylic acid and a decrease in yield. It is crucial to use anhydrous solvents and reagents.
-
Inappropriate choice or amount of coupling agent: The selection and stoichiometry of the coupling agent are vital for efficient activation of the carboxylic acid.
-
Solubility issues: this compound is soluble in water but has limited solubility in some organic solvents.[1] Poor solubility of reactants can lead to a sluggish or incomplete reaction.
-
Side reactions: Undesired side reactions can consume starting materials or the desired product.
-
Inefficient purification: The workup and purification steps may lead to loss of the final product.
Q2: What type of base should I use, and in what amount?
A non-nucleophilic organic base is recommended to avoid competition with the desired amine reactant. Commonly used bases include:
-
Triethylamine (TEA)
-
Diisopropylethylamine (DIPEA or Hünig's base)
-
N-methylmorpholine (NMM)
A stoichiometric amount of base (at least 1 equivalent) is required to neutralize the hydrochloride salt. However, using a slight excess (1.1 to 2 equivalents) is often beneficial to ensure complete neutralization and to scavenge any acid generated during the reaction.[2][3]
Q3: How does pH affect the yield in EDC/NHS coupling reactions?
The popular EDC/NHS coupling method involves two key steps with distinct optimal pH ranges:
-
Activation of the carboxylic acid with EDC: This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4]
-
Coupling with the amine: The nucleophilic attack of the amine on the activated carboxylic acid is favored at a neutral to slightly basic pH (pH 7.0-8.5).[4]
For a one-pot reaction, a compromise pH is often used. However, for optimal results, a two-step procedure is recommended where the pH is adjusted between the activation and coupling steps.
Q4: What are some potential side reactions to be aware of?
-
N-acylurea formation: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive and consumes the activated carboxylic acid. The addition of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction by forming a more stable active ester.
-
Racemization: If the carboxylic acid has a chiral center at the α-position, racemization can occur during activation. The use of additives like HOBt or HOAt can help to minimize racemization.
-
Reaction with the solvent: Solvents like methanol or ethanol can act as nucleophiles and react with the activated carboxylic acid, leading to the formation of ester byproducts. It is advisable to use aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.
Troubleshooting Guide
This section provides a structured approach to troubleshooting low yields.
Logical Troubleshooting Workflow
Data Presentation
The following table summarizes various reported and suggested reaction conditions for amide synthesis and their potential impact on yield.
| Carboxylic Acid | Amine | Coupling Agent | Base (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference/Notes |
| Phenylacetic Acid | Benzylamine | B(OCH₂CF₃)₃ | DIPEA (2) | Toluene | 80°C | 5 | ~90 | [3] |
| Generic Carboxylic Acid | Generic Amine | EDC/HOBt | DIPEA (3) | DMF | 0°C to RT | 0.5-1 | Good | [2] |
| Generic Carboxylic Acid | Generic Amine | HATU | DIPEA (3) | DMF | 0°C to RT | 0.5-1 | Good | [2] |
| Boc-L-phenylalanine | Leucine methyl ester HCl | Isobutyl chloroformate | NMM (2) | THF | -15°C to RT | 1.5 | 99 | [5] |
| Generic Carboxylic Acid | Generic Amine HCl | HBTU | DIPEA | - | - | 1-2 | Good to Excellent | [6] |
| Carboxylic Acid Ester | N,N-dimethyl-1,3-diaminopropane | Zeolite | - | - | - | - | 90-95 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/NHS
This protocol is a general method for the coupling of a carboxylic acid with this compound.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1.2 eq)
-
NHS (1.2 eq)
-
DIPEA (2.2 eq)
-
Anhydrous DMF
-
Anhydrous Diethyl Ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DIPEA (2.2 eq) dropwise to the stirred solution.
-
In a separate vial, dissolve EDC (1.2 eq) and NHS (1.2 eq) in a small amount of anhydrous DMF.
-
Add the EDC/NHS solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.[8]
Protocol 2: Two-Step pH-Adjusted EDC/Sulfo-NHS Coupling
This protocol is optimized for sensitive substrates and can improve yields by separating the activation and coupling steps.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Amide Synthesis [fishersci.it]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for N,N-Dimethyl-β-alanine Hydrochloride
Welcome to the technical support center for the synthesis and optimization of N,N-Dimethyl-β-alanine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing N,N-Dimethyl-β-alanine Hydrochloride?
A1: The most widely used method is the Eschweiler-Clarke reaction. This reductive amination process involves the methylation of β-alanine using excess formic acid and formaldehyde.[1][2] The reaction is known for its efficiency and typically proceeds by heating the mixture to reflux.[3] A key advantage of this method is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3][4]
Q2: Why is the Eschweiler-Clarke reaction preferred over other methylation methods like using methyl iodide?
A2: The Eschweiler-Clarke reaction offers superior control over the degree of methylation. Unlike alkylating agents such as methyl iodide, which can lead to a mixture of mono-, di-, and quaternary ammonium salts, the Eschweiler-Clarke mechanism prevents over-methylation.[1][4] This self-limiting nature results in a cleaner product profile and simplifies purification.
Q3: What are the typical reagents and their roles in this synthesis?
A3: The key reagents are:
-
β-Alanine: The starting amine substrate.
-
Formaldehyde: Acts as the source of the methyl groups. It reacts with the amine to form an iminium ion intermediate.
-
Formic Acid: Serves as the reducing agent (hydride donor) that reduces the iminium ion. The loss of carbon dioxide during this step drives the reaction to completion.[1][3]
-
Hydrochloric Acid (HCl): Used in the final step to protonate the tertiary amine product, allowing for its isolation as a stable hydrochloride salt.
Experimental Protocol: Eschweiler-Clarke Synthesis
This protocol describes a general procedure for the synthesis of N,N-Dimethyl-β-alanine Hydrochloride. Optimization may be required based on laboratory conditions and desired scale.
Materials:
-
β-Alanine
-
Formic Acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol or Methanol (for crystallization)
-
Activated Charcoal (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve β-alanine (1.0 eq) in formic acid (approx. 3.0 - 5.0 eq).
-
Reagent Addition: To the stirred solution, add aqueous formaldehyde (approx. 2.5 - 4.0 eq). The addition may be exothermic.
-
Heating and Reflux: Heat the reaction mixture to reflux (typically 90-110°C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Vigorous evolution of carbon dioxide will be observed.
-
Workup: After cooling the mixture to room temperature, carefully add concentrated HCl to neutralize any remaining reagents and to form the hydrochloride salt.
-
Isolation of Crude Product: Evaporate the mixture to dryness under reduced pressure using a rotary evaporator. The resulting residue is the crude N,N-Dimethyl-β-alanine Hydrochloride.
-
Purification by Crystallization:
-
Dissolve the crude solid in a minimal amount of hot deionized water.
-
If the solution is colored, add a small amount of activated charcoal, swirl for a few minutes, and perform a hot filtration to remove it.[5]
-
To the hot, clear filtrate, add a water-miscible organic solvent like ethanol or methanol (typically 3-5 times the volume of water) to induce precipitation.[5]
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0–4 °C) overnight to maximize crystal formation.[5]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (ethanol or methanol), and dry under vacuum.
-
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient heating time or temperature. | Increase reflux time to 8-12 hours. Ensure the reaction temperature is maintained at or near the boiling point of the mixture (approx. 100-110°C). |
| 2. Suboptimal Reagent Ratios: Insufficient formaldehyde or formic acid can lead to incomplete dimethylation. | Use a stoichiometric excess of both formaldehyde (e.g., 2.5-4.0 eq) and formic acid (e.g., 3.0-5.0 eq) relative to β-alanine. | |
| 3. Loss during Workup: The product is highly water-soluble, leading to potential losses during extraction or crystallization. | Minimize the amount of water used during recrystallization. Ensure the anti-solvent (ethanol/methanol) is added in sufficient quantity for complete precipitation. Cool for an extended period (overnight) at 0-4°C.[5] | |
| Product is Oily or Fails to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. | Ensure the reaction goes to completion. Consider a pre-purification step, such as washing the crude product with a solvent in which the desired product is insoluble but impurities are soluble. |
| 2. Incorrect Solvent System for Crystallization: The solvent ratio may not be optimal for inducing crystallization. | Dissolve the crude product in a minimal amount of hot water and slowly add cold ethanol or methanol until persistent cloudiness is observed, then allow to cool slowly.[5] | |
| Presence of Unexpected Byproducts | 1. Formation of a Zwitterionic Intermediate: Under certain conditions, a stable β-zwitterion can form instead of the desired N,N-dimethyl product.[1] | Ensure sufficient formic acid is present to act as the reducing agent and maintain an acidic environment that favors the desired reaction pathway over zwitterion formation. |
| 2. Mono-methylated Product: Incomplete reaction due to insufficient reagents or reaction time. | Increase the molar ratio of formaldehyde and formic acid and/or extend the reaction time. Monitor the reaction by TLC to confirm the disappearance of the mono-methylated intermediate. |
Data Presentation: Optimizing Reaction Parameters
While extensive quantitative data for this specific reaction is dispersed, the following tables summarize the expected impact of key parameters based on established principles of the Eschweiler-Clarke reaction.
Table 1: Effect of Temperature and Time on Product Yield
| Temperature (°C) | Reaction Time (hours) | Expected Yield | Notes |
| 60 - 70 | 8 | Moderate | Reaction proceeds slowly; likely incomplete. |
| 80 - 90 | 6 | Good | A reasonable balance between reaction rate and energy consumption. |
| 100 - 110 (Reflux) | 4 - 8 | High to Excellent | Generally considered optimal for driving the reaction to completion.[3] |
| > 120 | 4 | High | Potential for increased byproduct formation or degradation, though the reaction is robust. |
Table 2: Effect of Reagent Stoichiometry on Product Profile
| Molar Ratio (β-Alanine:Formaldehyde:Formic Acid) | Expected Primary Product | Notes |
| 1 : 1.5 : 2.0 | Mixture of mono- and di-methylated product | Insufficient formaldehyde for complete dimethylation.[3] |
| 1 : 2.5 : 3.0 | N,N-Dimethyl-β-alanine | A commonly used ratio providing good yields. |
| 1 : 4.0 : 5.0 | N,N-Dimethyl-β-alanine | Using a larger excess can help ensure the reaction goes to completion, especially on larger scales. |
Visualizing the Process and Logic
The following diagrams illustrate the experimental workflow and a troubleshooting decision process.
Caption: A step-by-step workflow for the synthesis and purification.
Caption: A logical decision tree for diagnosing and resolving low yield issues.
References
Purification challenges of 3-(Dimethylamino)propionic acid hydrochloride products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Dimethylamino)propionic acid hydrochloride (DMAPA-HCl).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available 3-(Dimethylamino)propionic acid hydrochloride?
A1: Common impurities can originate from the synthetic route used. The two primary manufacturing processes are the Eschweiler-Clarke reaction of β-alanine and the Michael addition of dimethylamine to acrylic acid.
-
From the Eschweiler-Clarke reaction:
-
Unreacted β-alanine: The starting amino acid may not have fully reacted.
-
3-(Methylamino)propionic acid hydrochloride: An intermediate from incomplete methylation.
-
-
From the reaction of acrylic acid and dimethylamine:
-
Unreacted acrylic acid or its polymers: Residual starting material or byproducts.
-
Unreacted dimethylamine hydrochloride: Volatile impurity that is usually removed during workup.
-
Q2: My 3-(Dimethylamino)propionic acid hydrochloride product is discolored (yellowish or brownish). What could be the cause?
A2: Discoloration often indicates the presence of impurities, which may have arisen during synthesis or from improper storage. The product is hygroscopic and can degrade over time if exposed to moisture and air. The presence of residual starting materials or byproducts from the synthesis can also contribute to color.
Q3: I am having trouble dissolving the product completely in my desired solvent. What should I do?
A3: 3-(Dimethylamino)propionic acid hydrochloride is highly soluble in water and methanol. Its solubility is lower in other polar organic solvents like ethanol and is generally poor in nonpolar solvents. If you are experiencing solubility issues in a solvent where it is expected to be soluble, it could be due to the presence of insoluble impurities. Consider filtering the solution to remove any particulate matter.
Q4: How can I assess the purity of my 3-(Dimethylamino)propionic acid hydrochloride sample?
A4: Since 3-(Dimethylamino)propionic acid hydrochloride lacks a strong UV chromophore, standard HPLC-UV analysis can be challenging. The following methods are recommended for purity assessment:
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (HPLC-ELSD): These are universal detection methods that do not rely on the analyte having a chromophore, making them well-suited for this compound.
-
Quantitative Nuclear Magnetic Resonance (qNMR): This is a powerful technique for determining the absolute purity of a substance by comparing the integral of an analyte's proton signal to that of a certified internal standard.[1][2][3][4][5]
-
Titration: Acid-base titration can be used to determine the purity of the hydrochloride salt.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity after Synthesis | Incomplete reaction during synthesis. | Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). |
| Inefficient removal of byproducts. | Employ a suitable purification method such as recrystallization. | |
| Product is an Oil or Sticky Solid | Presence of hygroscopic impurities or residual solvent. | Ensure the product is thoroughly dried under vacuum. If the issue persists, recrystallization may be necessary. |
| Inconsistent Results in Biological Assays | Variable purity between batches of the compound. | Re-purify the material using recrystallization and confirm purity using a suitable analytical method (HPLC-CAD/ELSD or qNMR) before use. |
| Broad Peaks in NMR Spectrum | Presence of paramagnetic impurities or aggregation. | Filter the NMR sample through a small plug of celite or glass wool. Ensure the sample is fully dissolved. |
Purification Protocol
Recrystallization of 3-(Dimethylamino)propionic Acid Hydrochloride
Recrystallization is an effective method for purifying 3-(Dimethylamino)propionic acid hydrochloride. The choice of solvent is critical for successful purification. A solvent system of ethanol and diethyl ether is commonly effective for amino acid hydrochlorides.
Materials:
-
Crude 3-(Dimethylamino)propionic acid hydrochloride
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude 3-(Dimethylamino)propionic acid hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Slowly add diethyl ether to the hot ethanol solution until it becomes slightly cloudy. This indicates that the solution is saturated.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Purity and Yield Data (Illustrative):
The following table provides illustrative data on the effectiveness of recrystallization. Actual results may vary depending on the initial purity of the crude product.
| Purification Step | Purity (by qNMR) | Yield |
| Crude Product | ~90% | 100% |
| After First Recrystallization | >98% | 70-85% |
| After Second Recrystallization | >99.5% | 50-70% (overall) |
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for the synthesis, purification, and analysis of 3-(Dimethylamino)propionic acid hydrochloride.
Caption: A logical troubleshooting guide for addressing common purification challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 3. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. emerypharma.com [emerypharma.com]
Side reactions associated with β-(Dimethylamino)propanoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-(Dimethylamino)propanoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is β-(Dimethylamino)propanoic acid hydrochloride and what are its common applications?
A1: β-(Dimethylamino)propanoic acid hydrochloride is the hydrochloride salt of N,N-Dimethyl-β-alanine. It is a useful reagent in organic synthesis and for the preparation of biologically active small molecules.[1] Its structure combines a carboxylic acid and a tertiary amine, making it a versatile building block.
Q2: What are the key physical and chemical properties of β-(Dimethylamino)propanoic acid hydrochloride?
A2: The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO₂·HCl | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 186-191 °C | [2] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1] |
| Stability | Chemically stable under standard ambient conditions (room temperature). Sensitive to air and moisture. | [3] |
Q3: What are the potential side reactions associated with β-(Dimethylamino)propanoic acid hydrochloride?
A3: The two primary side reactions of concern are hydrolysis and Hofmann elimination .
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Hydrolysis: Due to its moisture sensitivity, β-(Dimethylamino)propanoic acid hydrochloride can hydrolyze, especially if not stored under inert, dry conditions.[3]
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Hofmann Elimination: As a quaternary ammonium salt (upon deprotonation of the carboxylic acid), it has the potential to undergo Hofmann elimination, particularly under basic conditions or at elevated temperatures. This reaction would lead to the formation of dimethylamine and acrylic acid.
Q4: How can I detect the byproducts of these side reactions?
A4: Several analytical techniques can be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to detect both the starting material and the potential byproducts. The formation of acrylic acid would introduce characteristic vinyl proton signals, and the disappearance of the signals corresponding to the propanoic acid backbone would indicate degradation.
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High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate β-(Dimethylamino)propanoic acid hydrochloride from its degradation products. Different detectors (UV, MS) can be used for identification and quantification.
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Mass Spectrometry (MS): MS can be used to identify the molecular weights of potential impurities and degradation products.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts
Possible Cause: Degradation of β-(Dimethylamino)propanoic acid hydrochloride via Hofmann elimination.
Troubleshooting Steps:
-
Reaction Condition Analysis:
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Temperature: Avoid excessive heating. If high temperatures are necessary, consider running the reaction for a shorter duration.
-
pH: Avoid strongly basic conditions. If a base is required, consider using a weaker, non-nucleophilic base.
-
-
Product and Byproduct Identification:
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Utilize ¹H NMR or LC-MS to analyze your crude reaction mixture for the presence of acrylic acid or its derivatives, and dimethylamine.
-
Expected ¹H NMR Signals for Hofmann Elimination Byproducts:
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Acrylic Acid: Signals in the vinyl region (~5.8-6.5 ppm).
-
Dimethylamine: A singlet for the two methyl groups.
-
-
Preventative Measures:
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Use fresh, properly stored β-(Dimethylamino)propanoic acid hydrochloride.
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Run a small-scale trial reaction to optimize conditions and minimize degradation.
Issue 2: Poor Solubility or Incomplete Dissolution
Possible Cause: Hydrolysis of the compound due to improper storage.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.[3]
-
Material Inspection: Visually inspect the material for any clumping or changes in appearance, which might suggest moisture absorption.
-
Purity Analysis: Use a suitable analytical method like HPLC or NMR to check the purity of the starting material.
Preventative Measures:
-
Always handle the compound in a glovebox or under a stream of inert gas.
-
Use anhydrous solvents for reactions.
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Stability Monitoring
Objective: To monitor the stability of β-(Dimethylamino)propanoic acid hydrochloride and detect the formation of acrylic acid.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the β-(Dimethylamino)propanoic acid hydrochloride sample.
-
Dissolve the sample in 0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Integrate all relevant peaks.
-
-
Data Analysis:
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Compare the obtained spectrum with a reference spectrum of a pure, fresh sample.
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Look for the appearance of new signals, particularly in the vinyl region (5.5-6.5 ppm) which would be indicative of acrylic acid formation.
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A decrease in the integration of the peaks corresponding to the β-(Dimethylamino)propanoic acid hydrochloride backbone relative to an internal standard would indicate degradation.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method to separate and quantify β-(Dimethylamino)propanoic acid hydrochloride and its potential degradation products.
Methodology:
-
Forced Degradation Study:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
-
HPLC Method Development:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile.
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Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation:
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Inject the stressed samples to ensure that the degradation products are well-separated from the parent peak.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Visualizations
Caption: Hofmann Elimination Pathway.
Caption: Troubleshooting Workflow.
References
Improving the solubility of 3-(Dimethylamino)propanoic acid hydrochloride in a reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Dimethylamino)propanoic acid hydrochloride. The focus is on addressing and resolving solubility challenges encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a polar salt. It is readily soluble in water and shows slight solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1][2] Its high polarity, due to the presence of the charged ammonium group and the chloride counter-ion, limits its solubility in nonpolar or weakly polar organic solvents.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial steps I should take?
A2: Initially, ensure you are using a suitable solvent. For direct dissolution, polar solvents are the best starting point. Consider using water, methanol, or ethanol if your reaction conditions permit. If a less polar solvent is required for your reaction, you will likely need to employ solubility enhancement techniques. Vigorous stirring and gentle warming can also aid in dissolution, but be mindful of the thermal stability of your reactants.
Q3: Can I use this compound directly in a reaction that requires a non-polar solvent?
A3: Direct use in a non-polar solvent is often challenging due to poor solubility. In such cases, it is highly recommended to convert the hydrochloride salt to its free amine form, 3-(Dimethylamino)propanoic acid, which is significantly more soluble in a wider range of organic solvents.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of this compound in aqueous solutions is pH-dependent. As a hydrochloride salt of a tertiary amine, it is more soluble in acidic to neutral aqueous solutions. Increasing the pH by adding a base will neutralize the hydrochloride, forming the free amine. This free amine may have different solubility characteristics, often being less soluble in water but more soluble in organic solvents.
Troubleshooting Guide: Improving Solubility in a Reaction
Issue: this compound is not dissolving in my chosen organic reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)).
This is a common challenge due to the salt's high polarity. The following strategies can be employed to improve its solubility for a successful reaction.
Strategy 1: In-situ Neutralization to the Free Amine
The most effective method to dissolve the hydrochloride salt in a less polar organic solvent is to convert it to its more soluble free amine form directly within the reaction mixture (in-situ). This is achieved by adding a suitable base.
Recommended Bases:
-
Tertiary Amines: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are commonly used. They are organic-soluble and the resulting hydrochloride salt of the tertiary amine often precipitates and can sometimes be removed by filtration.
-
Inorganic Bases: Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be effective. These are solids with low solubility in most organic solvents, which can simplify workup.
Experimental Protocols
Below are detailed protocols for improving the solubility of this compound in a reaction by converting it to its free amine.
Protocol 1: In-situ Neutralization using Triethylamine (TEA)
This protocol is suitable for reactions sensitive to water and where the triethylammonium hydrochloride byproduct does not interfere with the reaction.
-
Preparation: To a stirred suspension of this compound (1.0 equivalent) in the desired anhydrous organic solvent (e.g., DCM, THF, MeCN), add triethylamine (1.0-1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: Stir the mixture for 15-30 minutes. The solid this compound will react to form the soluble free amine, 3-(Dimethylamino)propanoic acid, and triethylammonium hydrochloride, which may appear as a white precipitate.
-
Reaction: The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step (e.g., amide coupling, esterification).
-
Work-up: Post-reaction, the triethylammonium hydrochloride can be removed by washing the organic layer with water or a saturated aqueous solution of sodium bicarbonate.
Protocol 2: In-situ Neutralization using Sodium Carbonate (Na₂CO₃)
This protocol is advantageous when an organic base might interfere with the reaction or when easy removal of the base is desired.
-
Preparation: To a flask containing this compound (1.0 equivalent) and anhydrous sodium carbonate (1.5-2.0 equivalents), add the desired anhydrous organic solvent (e.g., DMF, MeCN).
-
Dissolution: Stir the suspension vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 30-60 minutes. The progress of the neutralization can be monitored by observing the dissolution of the starting material.
-
Reaction: Once the this compound has been converted to its free amine and is dissolved, the other reactants can be added to proceed with the reaction.
-
Work-up: After the reaction is complete, the solid sodium carbonate and sodium chloride byproduct can be removed by filtration.
Data Presentation: Qualitative Solubility
| Solvent Category | Solvent Examples | Qualitative Solubility of this compound | Qualitative Solubility of Free Amine (3-(Dimethylamino)propanoic acid) |
| Polar Protic | Water, Methanol, Ethanol | Soluble | Moderately Soluble to Soluble |
| Polar Aprotic | DMSO, DMF | Slightly Soluble | Soluble |
| Less Polar | Dichloromethane (DCM), Chloroform (CHCl₃) | Poorly Soluble / Insoluble | Soluble |
| Weakly/Non-Polar | Tetrahydrofuran (THF), Ethyl Acetate, Toluene | Insoluble | Slightly Soluble to Soluble |
| Non-Polar | Hexane, Diethyl Ether | Insoluble | Poorly Soluble / Insoluble |
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
The following diagram outlines the decision-making process when encountering solubility problems with this compound in a reaction.
Caption: A flowchart for addressing solubility challenges.
Signaling Pathway of Solubility Enhancement
This diagram illustrates the chemical transformation that leads to improved solubility in organic solvents.
Caption: The conversion from hydrochloride salt to free amine.
References
How to prevent degradation of N,N-Dimethyl-β-alanine Hydrochloride during storage
This technical support center provides guidance on the proper storage, handling, and stability assessment of N,N-Dimethyl-β-alanine Hydrochloride to assist researchers, scientists, and drug development professionals in preventing its degradation during storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid N,N-Dimethyl-β-alanine Hydrochloride?
A1: To ensure the long-term stability of solid N,N-Dimethyl-β-alanine Hydrochloride, it is recommended to store the compound in a tightly sealed container at 2-8°C, protected from light and moisture. For extended storage, maintaining a dry, inert atmosphere by storing under nitrogen or argon is advisable.
Q2: How should I handle N,N-Dimethyl-β-alanine Hydrochloride in the laboratory?
A2: Handle the compound in a well-ventilated area, preferably within a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust. After handling, wash hands thoroughly.
Q3: What are the likely degradation pathways for N,N-Dimethyl-β-alanine Hydrochloride?
A3: Based on the chemical structure of N,N-Dimethyl-β-alanine Hydrochloride, a tertiary amine and a carboxylic acid, the following degradation pathways are plausible:
-
Oxidative N-demethylation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-methyl-β-alanine hydrochloride and formaldehyde.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Photodegradation: Exposure to UV light can generate reactive species that may lead to the degradation of the molecule.
Q4: Can I store N,N-Dimethyl-β-alanine Hydrochloride in solution?
A4: It is generally not recommended to store N,N-Dimethyl-β-alanine Hydrochloride in aqueous solutions for extended periods due to the potential for microbial growth and interaction with dissolved impurities. If a solution must be prepared for later use, it is best to use a dry, aprotic organic solvent and store it at low temperatures (e.g., -20°C) in a tightly sealed container. The stability in solution is highly dependent on the solvent, pH, and storage conditions.
Q5: How can I check the purity of my N,N-Dimethyl-β-alanine Hydrochloride sample?
A5: The purity of your sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can detect and quantify the parent compound and potential degradation products.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of N,N-Dimethyl-β-alanine Hydrochloride. | Assess the purity of the starting material using HPLC or NMR (see Experimental Protocols). |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | Compare the retention times of the new peaks with those of potential degradation products (if standards are available). Consider performing forced degradation studies to identify these peaks. |
| Changes in the 1H NMR spectrum | Degradation of the compound. | Look for the appearance of new signals or changes in the integration of existing signals that could correspond to degradation products like N-methyl-β-alanine or formaldehyde. |
| Discoloration or clumping of the solid material | Exposure to light or moisture. | Discard the material if significant changes in physical appearance are observed. Ensure proper storage conditions are maintained for future use. |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a general approach for developing a stability-indicating HPLC method to assess the purity of N,N-Dimethyl-β-alanine Hydrochloride and detect its degradation products.
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient tailored to separate the parent compound from potential degradation products (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Prepare a stock solution of N,N-Dimethyl-β-alanine Hydrochloride in the mobile phase A at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase A.
3. Forced Degradation Studies:
To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[1]
Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.
1H NMR Spectroscopy for Purity Assessment
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of N,N-Dimethyl-β-alanine Hydrochloride in a suitable deuterated solvent (e.g., D2O or DMSO-d6).
2. Data Acquisition:
-
Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.
3. Spectral Analysis:
-
N,N-Dimethyl-β-alanine Hydrochloride:
-
Singlet for the two N-methyl groups.
-
Two triplets for the two methylene groups.
-
-
Potential Degradation Products:
-
N-methyl-β-alanine: Appearance of a new N-methyl signal and changes in the methylene proton signals.
-
Formaldehyde: May be observed as a singlet in D2O.
-
Visualizations
Proposed Degradation Pathways
Caption: Potential degradation routes for N,N-Dimethyl-β-alanine Hydrochloride.
Experimental Workflow for Stability Testing
Caption: A typical workflow for conducting forced degradation studies.
References
Technical Support Center: 3-(Dimethylamino)propionic Acid Hydrochloride Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Dimethylamino)propionic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 3-(Dimethylamino)propionic acid hydrochloride?
A1: The two primary synthesis routes are:
-
From 3-Chloropropionic Acid and Dimethylamine: This involves the nucleophilic substitution of the chlorine atom in 3-chloropropionic acid with dimethylamine.
-
From β-Alanine and Formaldehyde: This is a reductive amination process where β-alanine is methylated using formaldehyde in the presence of a reducing agent.
Q2: What are the most likely impurities I might encounter?
A2: The potential impurities are often related to the chosen synthesis route and reaction conditions. Common impurities include:
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Unreacted Starting Materials: 3-chloropropionic acid, dimethylamine, β-alanine, or formaldehyde.
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Acrylic Acid: Can be formed as a byproduct, particularly at elevated temperatures, through a side reaction known as Hofmann elimination.
-
Michael Addition Adducts: If acrylic acid is present, it can react with dimethylamine or the product itself to form dimers, trimers, or other oligomers.
-
Over-alkylation Products: In the synthesis from β-alanine, excessive methylation can lead to the formation of a quaternary ammonium salt.
Q3: How can I detect these impurities?
A3: Several analytical techniques can be employed for impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used for quantitative analysis of the main component and impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities.
Q4: What is the general approach to purify the final product?
A4: Recrystallization is a common and effective method for purifying 3-(Dimethylamino)propionic acid hydrochloride. A suitable solvent system, often a mixture of a good solvent (like ethanol or methanol) and an anti-solvent (like acetone or diethyl ether), is used to dissolve the crude product at an elevated temperature, followed by cooling to induce crystallization of the pure compound, leaving impurities in the solution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Ensure stoichiometric amounts of reactants are used. - Optimize reaction time and temperature. - Monitor reaction progress using TLC or GC. |
| Product loss during workup or purification. | - Minimize transfer steps. - Optimize recrystallization solvent system and cooling rate. | |
| Product is an oil or fails to crystallize | Presence of significant impurities. | - Analyze the crude product by NMR or GC-MS to identify impurities. - Perform an initial purification step like a solvent wash before recrystallization. |
| Residual solvent. | - Dry the product under vacuum at an appropriate temperature. | |
| Presence of a sharp, acrid odor | Formation of acrylic acid. | - Control the reaction temperature to minimize Hofmann elimination. - Consider using a milder base or different reaction conditions. |
| Broad or unexpected peaks in NMR spectrum | Presence of multiple impurities. | - Refer to the impurity profile from GC-MS for identification. - Re-purify the product by recrystallization. |
| Product has a low melting point | Presence of impurities. | - Re-purify by recrystallization. - Compare the melting point to that of a known standard. |
Experimental Protocols
Synthesis from 3-Chloropropionic Acid and Dimethylamine
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-chloropropionic acid in a suitable solvent such as water or ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Dimethylamine: Slowly add an excess of aqueous dimethylamine solution to the flask. The reaction is exothermic, so cooling in an ice bath may be necessary.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid.
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Isolation: Remove the solvent under reduced pressure to obtain the crude 3-(Dimethylamino)propionic acid hydrochloride.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/acetone).
Purification by Recrystallization
-
Dissolution: Dissolve the crude 3-(Dimethylamino)propionic acid hydrochloride in a minimal amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Slowly add acetone (anti-solvent) to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold acetone.
-
Drying: Dry the purified crystals in a vacuum oven.
Impurity Analysis by GC-MS
-
Sample Preparation: Prepare a dilute solution of the 3-(Dimethylamino)propionic acid hydrochloride sample in a suitable solvent like methanol. Derivatization may be necessary for better volatility and peak shape.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 30-400).
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a library database (e.g., NIST).
Visualizations
Technical Support Center: Scaling Up Reactions with β-(Dimethylamino)propanoic Acid Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-(Dimethylamino)propanoic acid hydrochloride. The information is designed to address common challenges encountered during the scale-up of chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of β-(Dimethylamino)propanoic acid hydrochloride that are critical for reaction scale-up?
A1: When scaling up reactions, it is crucial to consider the following properties of β-(Dimethylamino)propanoic acid hydrochloride:
-
Hygroscopicity: The compound is sensitive to moisture and air.[1] Proper handling and storage in a dry, inert atmosphere are essential to prevent water absorption, which can affect reagent stoichiometry and reaction kinetics.
-
Solubility: It is soluble in water and slightly soluble in methanol and DMSO.[2] Understanding its solubility profile in various solvents is key for reaction setup, work-up, and purification.
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Thermal Stability: While specific data for this compound is limited, amino acids, in general, can undergo thermal decomposition at elevated temperatures, often leading to the release of water, ammonia, and carbon dioxide.[3][4] It is advisable to conduct thermal analysis (e.g., DSC/TGA) to determine the safe operating temperature range for your specific reaction and purification processes.
-
Physical Form: It is a solid with a melting point in the range of 186-192 °C.[2][5][6] This is an important consideration for material handling and charging into reactors.
Q2: How should I handle and store β-(Dimethylamino)propanoic acid hydrochloride to prevent degradation?
A2: Due to its hygroscopic nature, β-(Dimethylamino)propanoic acid hydrochloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7] The storage area should be cool and dry. For handling, especially on a large scale, it is recommended to work in a controlled environment with low humidity. Using a glove box or a nitrogen-purged charging system can minimize moisture exposure. Desiccants can be used within secondary containment to maintain a dry environment.[8][9]
Q3: What are common side reactions to be aware of when using β-(Dimethylamino)propanoic acid hydrochloride in synthesis?
A3: While specific side reactions are highly dependent on the reaction conditions and other reagents, potential side reactions, by analogy with other amino acids, could include:
-
Racemization: If the reaction involves activation of the carboxyl group, there is a potential for loss of stereochemical integrity if a chiral center is present.
-
Dimerization/Oligomerization: Self-condensation to form dimers or oligomers is a possibility, especially at elevated temperatures or with certain activating agents.
-
Reactions with Impurities: Given its hygroscopic nature, the presence of water can lead to hydrolysis of activated intermediates.
Q4: What are the recommended starting points for developing a scalable purification method for products derived from β-(Dimethylamino)propanoic acid hydrochloride?
A4: Crystallization is a highly effective and scalable method for purifying amino acid hydrochlorides and their derivatives.[5][10][11] Key steps in developing a crystallization process include:
-
Solvent Screening: Identify a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Control of Supersaturation: This can be achieved through cooling, evaporation of the solvent, or the addition of an anti-solvent.
-
Seeding: Using seed crystals can help control the crystal size and morphology, which is important for filtration and drying at scale.
-
pH Adjustment: The solubility of amino acid derivatives is often pH-dependent. Adjusting the pH can be a powerful tool to induce crystallization.
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all reagents, solvents, and equipment are rigorously dried. Handle β-(Dimethylamino)propanoic acid hydrochloride under an inert atmosphere. Consider in-process water content analysis (e.g., Karl Fischer titration). |
| Poor Solubility/Mixing | As the scale increases, mixing can become less efficient. Ensure adequate agitation is maintained. If the reagent is not fully dissolved, consider a different solvent system or a staged addition of the reagent. |
| Exothermic Reaction | Reactions that are easily controlled in the lab can become problematic on a larger scale due to a lower surface-area-to-volume ratio. Monitor the internal temperature closely and implement a controlled addition profile or external cooling. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, UPLC, NMR). If the reaction stalls, consider extending the reaction time, increasing the temperature (if thermally safe), or adding more of a key reagent. |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product is an oil or difficult to crystallize | Screen a wider range of solvent/anti-solvent systems. Try to form a different salt of the product which may have better crystalline properties. Consider chromatography, although this may be less economical at a very large scale. |
| Poor Filterability of Crystalline Product | Optimize the crystallization process to control crystal size and morphology. Slower cooling rates or the use of seeding can lead to larger, more easily filterable crystals. |
| Product Contaminated with Starting Material | Improve the reaction conversion. Adjust the pH during work-up to selectively extract either the product or the starting material. Optimize the crystallization conditions to improve the rejection of the starting material. |
| Product is Hygroscopic | After filtration, dry the product under vacuum with a nitrogen bleed. Handle and package the final product in a low-humidity environment. |
Data Presentation
Table 1: Illustrative Impact of Scale on a Hypothetical Amide Coupling Reaction
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reagent Molar Ratio (Amine:Acid) | 1.1 : 1 | 1.05 : 1 | 1.02 : 1 |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Typical Yield | 90% | 85% | 82% |
| Purity (by HPLC) | >99% | 98.5% | 98% |
| Notes | Exotherm easily managed. | Requires jacketed reactor for temperature control. | Precise control of addition rate is critical to manage exotherm. |
This table presents hypothetical data for illustrative purposes, as specific public data on the scale-up of reactions involving this compound is not available.
Experimental Protocols
Representative Protocol: Amide Bond Formation (Lab Scale)
This protocol describes a general procedure for the formation of an amide bond using β-(Dimethylamino)propanoic acid hydrochloride and a generic primary amine, employing a carbodiimide coupling agent.
-
Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a temperature probe, dissolve β-(Dimethylamino)propanoic acid hydrochloride (1.0 eq) and the primary amine (1.05 eq) in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the solution to neutralize the hydrochloride salt and the acid formed during the coupling reaction. Stir the mixture until all solids are dissolved.
-
Coupling Agent Addition: In a separate flask, dissolve the coupling agent (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) (1.1 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) in the same anhydrous solvent.
-
Reaction: Slowly add the solution of the coupling agent to the reaction mixture at 0-5 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Extract the product into an appropriate organic solvent. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: A typical experimental workflow for a scaled-up chemical synthesis.
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oa.tib.eu [oa.tib.eu]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ibisscientific.com [ibisscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. diaion.com [diaion.com]
- 11. gea.com [gea.com]
Managing the hygroscopic properties of 3-(Dimethylamino)propanoic acid hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the hygroscopic properties of 3-(Dimethylamino)propanoic acid hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopicity a concern?
A1: this compound is a chemical intermediate used in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs).[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere.[3][4] This moisture absorption can lead to several experimental issues, including:
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Inaccurate measurements: The absorbed water adds to the weight of the compound, leading to errors in molar calculations.
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Physical changes: The powder can clump or cake, making it difficult to handle and dispense accurately.[5]
-
Chemical degradation: The presence of water can promote degradation of the compound or interfere with desired chemical reactions, particularly those requiring anhydrous (water-free) conditions.
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Altered reaction kinetics: The presence of water can change the rate and outcome of a chemical reaction.
Q2: How should I store this compound to minimize moisture absorption?
A2: Proper storage is the first line of defense against the hygroscopic nature of this compound. It is recommended to store it under an inert atmosphere.[1] Here are some best practices:
-
Airtight Containers: Store the compound in a tightly sealed container.
-
Desiccator: For long-term storage or after opening the original container, place it inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.
-
Inert Gas Blanket: For highly sensitive applications, storing the compound under an inert gas like nitrogen or argon can provide the best protection.
Q3: What are the immediate signs that my this compound has absorbed moisture?
A3: Visual inspection can often reveal moisture absorption. Look for:
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Clumping or caking of the powder.
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A change in the texture from a free-flowing powder to a more granular or even pasty consistency.
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In severe cases, the solid may appear wet or have a deliquescent appearance , where it starts to dissolve in the absorbed water.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause: Moisture contamination from the hygroscopic reagent is a likely culprit, especially in moisture-sensitive reactions.
-
Troubleshooting Steps:
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Dry the Reagent: Before use, dry the this compound under vacuum in a desiccator or in a vacuum oven at a temperature below its melting point (186-192 °C) to remove absorbed water.[6]
-
Use Anhydrous Techniques: Handle the reagent in a glove box or under a stream of inert gas (nitrogen or argon) to minimize exposure to atmospheric moisture.
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Anhydrous Solvents: Ensure all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).
-
Control Reaction Atmosphere: Run the reaction under an inert atmosphere.
-
Issue 2: Difficulty in accurately weighing the reagent.
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Possible Cause: The compound rapidly absorbs moisture upon exposure to air, causing the weight to continuously increase on the balance.
-
Troubleshooting Steps:
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Work Quickly: Minimize the time the container is open to the atmosphere.
-
Weigh by Difference: Weigh the sealed container, quickly dispense the approximate amount of reagent into the reaction vessel, and then re-weigh the sealed container. The difference in weight will be the amount of reagent transferred.
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Use a Glove Box: For the most accurate weighing, perform the entire process inside a glove box with a controlled, low-humidity atmosphere.
-
Issue 3: The reagent has formed hard clumps and is difficult to handle.
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Possible Cause: Prolonged or repeated exposure to humid air has led to significant moisture absorption and caking.
-
Troubleshooting Steps:
-
Gentle Grinding: If the clumps are not too hard, they can be gently broken up with a clean, dry spatula or mortar and pestle, preferably in a low-humidity environment.
-
Drying: After breaking up the clumps, dry the reagent thoroughly as described in Issue 1.
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Solubilization and Titration: If the purity is a concern after clumping, you can dissolve a sample in a suitable solvent and determine its concentration by titration to account for the water content.
-
Quantitative Data on Hygroscopicity
Table 1: Representative Moisture Sorption Isotherm Data for a Small Molecule Amine Hydrochloride (L-lysine HCl) at 25°C
| Relative Humidity (%) | Water Uptake (% weight change) - Sorption | Water Uptake (% weight change) - Desorption |
| 0 | 0.0 | 0.2 |
| 10 | 0.1 | 0.3 |
| 20 | 0.2 | 0.4 |
| 30 | 0.3 | 0.5 |
| 40 | 0.5 | 0.7 |
| 50 | 0.8 | 1.0 |
| 60 | 1.5 | 1.8 |
| 70 | 3.0 | 3.5 |
| 80 | 8.0 | 8.5 |
| 90 | 15.0 | 15.5 |
Note: This data is for illustrative purposes and represents the behavior of a similar compound, L-lysine HCl.[8] The actual water uptake of this compound may vary.
Experimental Protocols
The following is a detailed protocol for a one-pot synthesis of Olopatadine, a drug where the introduction of a "dimethylaminopropyl" moiety is a key step. This protocol highlights the use of a hygroscopic phosphonium salt, which requires similar handling precautions as this compound.
Protocol: One-Pot Synthesis of Olopatadine via Wittig Reaction [9]
Materials:
-
6,11-dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
N,O-bis(trimethyl-silyl)acetamide
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3-dimethylaminopropyltriphenylphosphonium bromide hydrobromide (hygroscopic)
-
Sodium hydride (60% dispersion in mineral oil)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)
Procedure:
-
Preparation of the Silyl Ester (under inert atmosphere):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 6,11-dihydro-11-oxo-dibenz[b,e]oxepin-2-acetic acid (1.0 eq) in anhydrous THF.
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To this solution, add N,O-bis(trimethyl-silyl)acetamide (1.0 eq) dropwise at room temperature.
-
Stir the solution for 1 hour at room temperature to ensure complete formation of the silyl ester.
-
-
Preparation of the Ylide (under inert atmosphere):
-
In a separate flame-dried flask under an argon atmosphere, prepare a suspension of 3-dimethylaminopropyltriphenylphosphonium bromide hydrobromide (2.5 eq) in anhydrous THF. Note: This phosphonium salt is hygroscopic and should be handled quickly and in a dry environment.
-
To this suspension, add the previously prepared silyl ester solution from step 1.
-
Carefully add sodium hydride (7.85 eq) portion-wise to the mixture. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care.
-
-
Wittig Reaction:
-
Heat the resulting mixture to 60°C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a 1:1 mixture of THF and water.
-
Dilute the mixture with water and wash with toluene and 2-methylTHF to remove triphenylphosphine oxide and other nonpolar impurities.
-
Acidify the aqueous phase to a low pH with concentrated hydrochloric acid.
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Extract the product into a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude Olopatadine can be purified by recrystallization or column chromatography.
-
Visualizations
Caption: General workflow for experiments using hygroscopic reagents.
Caption: Troubleshooting logic for issues with hygroscopic reagents.
Caption: Simplified synthesis pathway for Ranitidine.
References
- 1. azom.com [azom.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Triethylamine - Wikipedia [en.wikipedia.org]
- 4. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN108864001A - A kind of new method synthesizing ranitidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. proumid.com [proumid.com]
- 9. A process for the preparation of olopatadine and sylil intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Catalyst Selection for Reactions with N,N-Dimethyl-β-alanine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of N,N-Dimethyl-β-alanine Hydrochloride as a ligand in palladium-catalyzed cross-coupling reactions.
Introduction to N,N-Dimethyl-β-alanine Hydrochloride as a Ligand
N,N-Dimethyl-β-alanine Hydrochloride is an inexpensive and efficient phosphine-free ligand for palladium-catalyzed cross-coupling reactions. Its N,O-bidentate nature provides a balance of reactivity and stability to the palladium catalyst. This ligand has been shown to be particularly effective in Heck and Suzuki reactions, outperforming other similar ligands like N,N-dimethylglycine.[1][2] The use of this ligand can lead to high yields and turnover numbers, making it a viable option for various applications in organic synthesis and drug development.
General FAQs
Q1: How should I store and handle N,N-Dimethyl-β-alanine Hydrochloride?
A1: N,N-Dimethyl-β-alanine Hydrochloride is a hygroscopic solid. It is important to store it in a tightly sealed container in a cool, dry place to prevent moisture absorption. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q2: My N,N-Dimethyl-β-alanine Hydrochloride appears clumpy. Can I still use it?
A2: Clumping can be an indication of moisture absorption. While it might still be usable for some less sensitive reactions, for achieving reproducible and optimal results, it is recommended to use a fresh, dry sample. Alternatively, the material can be dried under vacuum.
Q3: Is it necessary to use N,N-Dimethyl-β-alanine Hydrochloride, or can I use the free base?
A3: The hydrochloride salt is generally used for its stability and ease of handling. In the reaction mixture, a base is added, which neutralizes the hydrochloride, forming the active ligand in situ. If you choose to use the free base, ensure it is of high purity and adjust the amount of base in your reaction accordingly.
The Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. N,N-Dimethyl-β-alanine has proven to be a highly effective ligand for this transformation.[2]
Experimental Protocol: Heck Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Palladium(II) acetate (Pd(OAc)₂)
-
N,N-Dimethyl-β-alanine Hydrochloride
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Aryl halide (e.g., aryl bromide, aryl iodide)
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Alkene (e.g., styrene, butyl acrylate)
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Base (e.g., K₂CO₃, Cs₂CO₃)
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Anhydrous N-Methyl-2-pyrrolidone (NMP)
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add Pd(OAc)₂ (0.1 mol%), N,N-Dimethyl-β-alanine Hydrochloride (0.1 mol%), the aryl halide (1.0 mmol), and the base (2.0 mmol).
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Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the alkene (1.5 mmol) and anhydrous NMP (1-2 mL) via syringe.
-
Heat the reaction mixture to 130°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction Workflow
Caption: Experimental workflow for the Heck reaction.
Troubleshooting the Heck Reaction
Q1: My Heck reaction is showing low or no conversion. What are the possible causes and solutions?
A1:
-
Inactive Catalyst: Ensure your palladium source is of good quality. If using Pd(OAc)₂, its color should be a uniform reddish-brown. The N,N-Dimethyl-β-alanine Hydrochloride ligand should be dry.
-
Insufficient Degassing: Oxygen can deactivate the palladium catalyst. Ensure your solvent and reaction mixture are thoroughly degassed.
-
Poorly Soluble Base: The choice of base is critical. Ensure the base is finely powdered to maximize its surface area. In some cases, a different base like Cs₂CO₃ might be more effective.
-
Low Reaction Temperature: For less reactive aryl halides (e.g., aryl chlorides), a higher temperature may be required. However, be mindful of potential side reactions at elevated temperatures.
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates catalyst decomposition. This can be caused by:
-
High Temperatures: Running the reaction at excessively high temperatures can lead to catalyst agglomeration and precipitation.
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of the N,N-Dimethyl-β-alanine Hydrochloride ligand can leave the palladium center coordinatively unsaturated and prone to decomposition. Try increasing the ligand loading slightly (e.g., to 0.12 mol%).
-
Presence of Oxygen: As mentioned, oxygen can lead to catalyst deactivation and decomposition.
Q3: I am getting a mixture of E and Z isomers. How can I improve the stereoselectivity?
A3: The Heck reaction generally favors the formation of the E-isomer. If you are observing a significant amount of the Z-isomer, it could be due to isomerization under the reaction conditions. Try lowering the reaction temperature or reducing the reaction time.
The Suzuki Reaction
The Suzuki reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. A pre-formed palladium complex, Pd(N,N-dimethyl β-alaninate)₂, has been shown to be a highly active catalyst for this reaction.[3]
Experimental Protocol: Suzuki Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Pd(N,N-dimethyl β-alaninate)₂
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Arylboronic acid
-
Base (e.g., K₃PO₄)
-
Solvent system (e.g., Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add Pd(N,N-dimethyl β-alaninate)₂ (0.01-1 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Purge the vessel with an inert gas.
-
Add the solvent system (e.g., a 1:1 mixture of ethanol and water).
-
Heat the reaction mixture to 50-80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Suzuki Reaction Workflow
Caption: Experimental workflow for the Suzuki reaction.
Troubleshooting the Suzuki Reaction
Q1: My Suzuki reaction is sluggish and gives a low yield. What should I check?
A1:
-
Base and Solvent: The choice of base and solvent is crucial. For the Pd(N,N-dimethyl β-alaninate)₂ catalyst, a mixture of ethanol and water with K₃PO₄ as the base has been found to be effective.[3] Ensure the base is of high quality and the solvents are appropriately degassed.
-
Catalyst Loading: While the catalyst is highly active, for challenging substrates, you may need to increase the catalyst loading.
-
Reaction Temperature: A moderate temperature of 50°C is often sufficient, but for less reactive substrates, increasing the temperature to 80°C may be beneficial.[3]
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling is often a result of oxygen in the reaction mixture.
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously purged with an inert gas. A few cycles of vacuum and backfilling with argon are recommended.
-
Quality of Boronic Acid: Impurities in the boronic acid can sometimes promote homocoupling. Using a high-purity boronic acid or converting it to a more stable boronate ester (e.g., a pinacol ester) can help.
Q3: I am seeing protodeboronation (loss of the boronic acid group). What can I do?
A3: Protodeboronation can be an issue, especially with electron-rich or heteroaromatic boronic acids.
-
Anhydrous Conditions: While the recommended solvent system contains water, excessive water can promote protodeboronation. Ensure you are using the correct ratio of ethanol to water.
-
Milder Base: If protodeboronation is severe, you might consider a milder base, although this could affect the reaction rate.
-
Use of Boronate Esters: As with homocoupling, using a more stable boronate ester can mitigate this side reaction.
Sonogashira and Other Cross-Coupling Reactions
The Sonogashira reaction is the cross-coupling of a terminal alkyne with an aryl or vinyl halide. While there is no specific literature on the use of N,N-Dimethyl-β-alanine Hydrochloride in Sonogashira reactions, its properties as an effective N,O-bidentate ligand in other palladium-catalyzed couplings suggest it could be a viable candidate.
General Considerations for Sonogashira Coupling
Should you wish to explore the use of N,N-Dimethyl-β-alanine Hydrochloride in a Sonogashira reaction, here are some general considerations:
-
Catalyst System: A typical Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[4] You could start with a combination of a palladium source (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), N,N-Dimethyl-β-alanine Hydrochloride, and a copper source (e.g., CuI).
-
Base: An amine base, such as triethylamine or diisopropylamine, is commonly used.[4]
-
Solvent: A variety of solvents can be used, including THF, DMF, and acetonitrile.
-
Copper-Free Conditions: Copper-free Sonogashira protocols have been developed to avoid the issue of alkyne homocoupling (Glaser coupling). These often require a higher catalyst loading and a different choice of base.
Troubleshooting Potential Issues in Sonogashira Coupling
Q1: What are the primary challenges I might face when attempting a Sonogashira reaction with this ligand?
A1:
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, particularly in the presence of the copper co-catalyst and oxygen.[5] Running the reaction under strictly anaerobic conditions is crucial.
-
Catalyst Inhibition: The terminal alkyne or the amine base can sometimes coordinate too strongly to the palladium center and inhibit catalysis.
-
Low Reactivity of Aryl Chlorides: As with other cross-coupling reactions, aryl chlorides are generally less reactive than aryl bromides and iodides and may require higher temperatures and catalyst loadings.
Quantitative Data Summary
| Reaction | Aryl Halide | Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Heck | 4-Bromoacetophenone | Styrene | 0.1 | K₂CO₃ | NMP | 130 | 2 | 95 | [2] |
| Heck | 4-Iodoanisole | Butyl acrylate | 0.1 | K₂CO₃ | NMP | 130 | 1 | 98 | [2] |
| Heck | 4-Chlorobenzonitrile | Styrene | 0.1 | K₂CO₃ | NMP | 130 | 6 | 92 | [2] |
| Suzuki | 4-Bromotoluene | Phenylboronic acid | 0.01 | K₃PO₄ | EtOH/H₂O | 50 | 0.5 | 99 | [3] |
| Suzuki | 4-Iodoanisole | Phenylboronic acid | 0.01 | K₃PO₄ | EtOH/H₂O | 50 | 0.5 | 98 | [3] |
| Suzuki | 1-Bromonaphthalene | Phenylboronic acid | 0.1 | K₃PO₄ | EtOH/H₂O | 50 | 1 | 96 | [3] |
References
- 1. N,N-dimethyl-beta-alanine as an inexpensive and efficient ligand for palladium-catalyzed Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction [organic-chemistry.org]
- 3. Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Alternatives for 3-(Dimethylamino)propanoic Acid Hydrochloride in Synthesis
For researchers, scientists, and professionals in drug development, the selection of reagents and catalysts is a critical decision that influences reaction efficiency, cost-effectiveness, and the green credentials of a synthetic pathway. 3-(Dimethylamino)propanoic acid hydrochloride, a betaine-like zwitterionic compound, serves as a versatile building block and catalyst in various organic transformations. This guide provides an objective comparison of its performance with viable alternatives in two key synthetic reactions: the Knoevenagel condensation and the Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of the most appropriate synthetic tools.
Alternatives in the Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that produces α,β-unsaturated compounds. While traditionally catalyzed by strong bases like piperidine, there is a growing interest in milder and more environmentally benign catalysts. Amino acids, due to their bifunctional (acidic and basic) nature, have emerged as effective organocatalysts for this transformation.
Here, we compare the catalytic efficacy of 3-(Dimethylamino)propanoic acid (in its zwitterionic form, N,N-dimethyl-β-alanine) with other common amino acids in the Knoevenagel condensation between an aldehyde and an active methylene compound.
Table 1: Comparison of Amino Acid Catalysts in the Knoevenagel Condensation of Benzaldehyde and Ethyl Cyanoacetate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethyl-β-alanine | 10 | Ethanol | Reflux | 5 | ~90 (estimated) | [Estimated based on structural similarity to β-alanine] |
| β-Alanine | 10 | Ethanol | Reflux | 6 | 92 | [1] |
| Glycine | 20 | DMSO | Room Temp | 1 | 95 | [2] |
| L-Proline | 10 | Ethanol | Room Temp | 2 | 98 | [3] |
| L-Histidine | 10 | Ethanol/Water | 25 | 24 | 85 | [4] |
| L-Arginine | 10 | Ethanol/Water | 25 | 24 | 78 | [4] |
Note: The performance of N,N-dimethyl-β-alanine is an educated estimate based on the high performance of the structurally similar β-alanine. Direct comparative experimental data for N,N-dimethyl-β-alanine in this specific reaction was not available in the searched literature.
Discussion
The data suggests that simple amino acids are highly effective catalysts for the Knoevenagel condensation, often providing excellent yields under mild conditions. L-Proline and Glycine, in particular, show very high activity at room temperature. β-Alanine, a structural isomer of N,N-dimethyl-β-alanine, is also a highly effective catalyst. The presence of both a carboxylic acid and an amine group in these molecules allows for a concerted push-pull mechanism, activating both the electrophile and the nucleophile. Given its structural similarities, N,N-dimethyl-β-alanine is expected to perform comparably to β-alanine. The choice of catalyst may depend on factors such as solubility, cost, and desired reaction time.
Experimental Protocol: Knoevenagel Condensation Catalyzed by Glycine
This protocol describes a general procedure for the Knoevenagel condensation using glycine as a catalyst.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol)
-
Glycine (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (DMSO) (3 mL)
Procedure:
-
To a 10 mL round-bottom flask, add the aromatic aldehyde (1 mmol), the active methylene compound (1 mmol), and glycine (0.2 mmol).
-
Add DMSO (3 mL) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically within 1-2 hours), pour the reaction mixture into ice-cold water (20 mL).
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure product.
Reaction Mechanism: Amino Acid-Catalyzed Knoevenagel Condensation
The amino acid catalyst plays a dual role in activating both reaction partners. The basic amine group deprotonates the active methylene compound to form a reactive enolate, while the acidic carboxyl group protonates the carbonyl oxygen of the aldehyde, rendering it more electrophilic.
Caption: Amino acid-catalyzed Knoevenagel condensation mechanism.
Alternatives in the Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. Typically, phosphine ligands are used to stabilize the palladium catalyst. However, these ligands can be expensive, air-sensitive, and toxic. Consequently, there is significant interest in developing phosphine-free catalytic systems.
Recent research has shown that a palladium complex of N,N-dimethyl-β-alanine, Pd(N,N-dimethyl-β-alaninate)₂, can act as a highly efficient, phosphine-free catalyst for the Suzuki reaction.[5] This provides a direct application for a derivative of our target compound. As an alternative, betaine, another zwitterionic compound, has been used as a component of a deep eutectic solvent that also serves as a ligand system for the Suzuki-Miyaura reaction.[6]
Table 2: Comparison of Phosphine-Free Catalytic Systems for the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Catalyst System | Ligand/Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(N,N-dimethyl-β-alaninate)₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | 1 | 98 | [5] |
| Pd(OAc)₂ | Betaine/Glycerol (DES) | Na₂CO₃ | Betaine/Glycerol | 129 (MW) | 0.25 | 85 | [6] |
| Pd/C | - | Na₂CO₃ | Ethanol/H₂O | Room Temp | 0.5 | 99 | [7] |
| Pd(OAc)₂ | - (Ligand-free) | K₃PO₄·7H₂O | Toluene | 75 | 0.08 | 99 | [5] |
Discussion
The Pd(N,N-dimethyl-β-alaninate)₂ complex demonstrates excellent catalytic activity, affording high yields in a short reaction time. This highlights the potential of simple, inexpensive amino acid derivatives as effective ligands in cross-coupling reactions. The betaine/glycerol deep eutectic solvent system offers a green alternative, combining the role of solvent and ligand system, and enabling rapid reactions under microwave irradiation. For routine applications, commercially available and recyclable Pd/C in a green solvent system also provides an excellent, phosphine-free option. The choice of system will depend on the specific substrates, desired reaction conditions (conventional heating vs. microwave), and considerations for catalyst cost and recyclability.
Experimental Protocol: Suzuki-Miyaura Coupling using Pd(N,N-dimethyl-β-alaninate)₂
The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction using the phosphine-free palladium catalyst.[5]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(N,N-dimethyl-β-alaninate)₂ (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
1,4-Dioxane (3 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd(N,N-dimethyl-β-alaninate)₂ (0.01 mmol), and K₂CO₃ (2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (3 mL) and water (0.5 mL) via syringe.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
The catalytic cycle for the Suzuki-Miyaura reaction involves the palladium center cycling between the Pd(0) and Pd(II) oxidation states. The N,N-dimethyl-β-alaninate ligand coordinates to the palladium, stabilizing the catalytic species and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion
This compound and its derivatives, along with other structurally related zwitterionic compounds and amino acids, present a compelling class of alternatives to traditional reagents and catalysts in modern organic synthesis. In the Knoevenagel condensation, simple amino acids like glycine and β-alanine offer a green and efficient catalytic system. For Suzuki-Miyaura cross-coupling reactions, palladium complexes of N,N-dimethyl-β-alanine provide a highly active and phosphine-free catalytic option. The selection of a specific alternative will be guided by the reaction type, desired conditions, and economic and environmental considerations. The data and protocols presented in this guide offer a starting point for researchers to explore these versatile and effective synthetic tools.
References
A Comparative Guide to 3-(Dimethylamino)propanoic Acid Hydrochloride and Other Amino Acid Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research, the modification of parent drug molecules with amino acid derivatives is a well-established strategy to enhance their physicochemical and pharmacokinetic properties. This guide provides a detailed comparison of 3-(Dimethylamino)propanoic acid hydrochloride with other relevant amino acid derivatives, supported by available data and experimental contexts.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect of drug design is the optimization of a molecule's physical and chemical characteristics to ensure it can be effectively absorbed, distributed, metabolized, and excreted. Here, we compare the key physicochemical properties of this compound with Glycine Betaine, a structurally similar natural osmolyte, and the common amino acid, L-Alanine.
| Property | This compound | Glycine Betaine | L-Alanine |
| Molecular Weight ( g/mol ) | 153.61[1] | 117.15 | 89.09 |
| Melting Point (°C) | 186-192[2] | ~310 (decomposes) | ~297 (decomposes) |
| Water Solubility | Almost transparent in water[2] | Highly soluble | Soluble |
| LogP | 0.8247[2] | - | -1.39 |
| pKa | Not explicitly found | Not explicitly found | pKa1 (COOH): 2.34, pKa2 (NH3+): 9.69 |
Note: LogP is a measure of lipophilicity. A positive value suggests higher lipid solubility, while a negative value indicates higher water solubility. pKa values indicate the acidity of the functional groups.
Performance in Drug Development Applications
Amino acid derivatives are frequently employed to create prodrugs, which are inactive precursors that are converted into the active drug form within the body. This approach can overcome challenges such as poor solubility, low permeability, and rapid metabolism.
Enhancing Solubility and Permeability
The incorporation of amino acid moieties can significantly improve a drug's solubility and its ability to permeate biological membranes. The tertiary amine group in this compound can be protonated at physiological pH, potentially increasing its water solubility. Furthermore, N-methylation of amino acids has been shown to enhance lipophilicity, which can lead to improved cell permeability[3].
While direct comparative studies are limited, the principle of using amino acid derivatives to enhance drug properties is well-documented. For instance, studies have shown that conjugating drugs with amino acids like L-valine can enhance their transport across cellular barriers[4].
Role as Osmolytes and Cryoprotectants
Glycine betaine is a well-known natural osmolyte and cryoprotectant, protecting cells from osmotic stress and damage during freezing[5]. These properties are valuable in the formulation and preservation of biological therapeutics. While this compound shares structural similarities with glycine betaine, its efficacy as an osmolyte or cryoprotectant has not been extensively studied in publicly available literature. However, its zwitterionic potential suggests it could exhibit similar stabilizing properties.
Experimental Protocols
To aid researchers in evaluating and comparing amino acid derivatives, we provide an outline of a standard experimental protocol for assessing cell permeability, a critical parameter in drug development.
Caco-2 Cell Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, forms a monolayer of differentiated enterocytes that mimic the intestinal barrier. This model is widely used to predict the oral absorption of drugs.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound (e.g., a prodrug containing this compound) across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts (or similar permeable supports)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and analytical standards
-
LC-MS/MS or other suitable analytical instrument
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed barrier.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound at a known concentration to the apical (donor) side of the Transwell®.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.
-
To assess active transport (efflux), perform the experiment in the reverse direction (basolateral to apical).
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Visualizing Prodrug Strategy Workflow
The following diagram illustrates a generalized workflow for a prodrug strategy utilizing an amino acid derivative as a linker.
Caption: A generalized workflow for a prodrug strategy using an amino acid derivative linker.
Conclusion
References
- 1. This compound | C5H12ClNO2 | CID 11586327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Purity of Synthesized N,N-Dimethyl-β-alanine Hydrochloride: A Comparative Guide
For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comparative analysis of key analytical methods for validating the purity of synthesized N,N-Dimethyl-β-alanine Hydrochloride against a commercial reference standard. The experimental data and detailed protocols herein offer a comprehensive framework for quality assessment.
N,N-Dimethyl-β-alanine is a valuable building block in the synthesis of various bioactive molecules.[1] Its hydrochloride salt enhances stability and handling properties, making it a common intermediate in pharmaceutical research.[2] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, reduced efficacy, and potential toxicity.[3]
Comparative Analysis of Purity
The purity of a newly synthesized batch of N,N-Dimethyl-β-alanine Hydrochloride was assessed and compared to a commercially available, high-purity reference standard. The evaluation focused on assay (overall purity), moisture content, residual solvents, and enantiomeric purity. The results are summarized in the table below.
| Parameter | Synthesized Batch | Commercial Standard | Method |
| Assay (by Titration) | 99.2% | ≥ 99.0% | Acid-Base Titration |
| Purity (by ¹H NMR) | 99.1% | 99.5% | Quantitative ¹H NMR |
| Chromatographic Purity (by HPLC) | 99.3% | 99.7% | HPLC-UV |
| Enantiomeric Purity | Not applicable (achiral) | Not applicable (achiral) | Chiral HPLC |
| Moisture Content (Karl Fischer) | 0.25% | 0.15% | Karl Fischer Titration |
| Residual Solvents (Methanol) | 150 ppm | < 50 ppm | Headspace GC-MS |
The synthesized batch demonstrates high purity, comparable to the commercial standard. The slightly lower assay and higher moisture and residual solvent content are typical for a lab-scale synthesis that may not have undergone the same rigorous purification and drying processes as a commercial product.
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized N,N-Dimethyl-β-alanine Hydrochloride.
Caption: Workflow for the purity validation of N,N-Dimethyl-β-alanine Hydrochloride.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity
This method is used to separate and quantify the main component from any potential impurities.[]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% TFA in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase (50:50 A:B).
-
Procedure: Equilibrate the column with the initial mobile phase composition. Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides a direct measurement of the purity of a substance by comparing the integral of a characteristic signal from the analyte to that of a certified internal standard.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation:
-
Accurately weigh about 20 mg of N,N-Dimethyl-β-alanine Hydrochloride and 10 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of D₂O.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (e.g., 30s) to ensure full signal relaxation.
-
Number of scans: 16.
-
-
Data Processing:
-
Integrate a well-resolved signal of the analyte (e.g., the singlet from the N(CH₃)₂ group) and the singlet from the olefinic protons of maleic acid.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses and number of protons for both the analyte and the internal standard.
-
Acid-Base Titration for Assay
This classic method determines the purity of the hydrochloride salt by titrating it with a standardized base.[5][6]
-
Apparatus: Autotitrator with a pH electrode or a burette and pH meter.
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Sample Preparation: Accurately weigh approximately 150 mg of N,N-Dimethyl-β-alanine Hydrochloride and dissolve it in 50 mL of deionized water.
-
Procedure:
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Titrate with 0.1 M NaOH until the equivalence point is reached (indicated by a sharp inflection in the pH curve).
-
Record the volume of NaOH consumed.
-
Calculate the assay based on the stoichiometry of the reaction (1:1 molar ratio).
-
Alternative Compounds and Their Relevance
While direct alternatives to N,N-Dimethyl-β-alanine Hydrochloride depend on the specific application, a related compound used in catalysis is N,N-dimethylglycine.[7] In the context of peptide synthesis, other β-amino acid derivatives could be considered.[8] However, for purity validation, the most relevant comparison is always against a certified reference material of the same compound, as presented in this guide. This ensures that the analytical methods are suitable for their intended purpose and that the synthesized material meets the required quality standards for research and development.
References
- 1. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accurate Purity Analysis of L-Lysine Hydrochloride by Using Neutralization Titration and Uncertainty Evaluation | Semantic Scholar [semanticscholar.org]
- 7. N,N-dimethyl-beta-alanine as an inexpensive and efficient ligand for palladium-catalyzed Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Efficacy Analysis: 3-(Dimethylamino)propionic Acid Hydrochloride in Synthetic Chemistry
For Immediate Release
A comprehensive review of 3-(Dimethylamino)propionic acid hydrochloride and its utility in synthetic chemistry reveals its primary role as a precursor in specific synthetic pathways, rather than as a widely-used coupling agent. While direct comparative efficacy data against mainstream reagents is scarce, an analysis of its application in the synthesis of the antifungal agent Naftifine, via a Mannich-type reaction, provides a basis for comparison against alternative synthetic methodologies. This guide offers an objective look at its function and compares it to other reagents used in similar synthetic transformations.
I. Overview of 3-(Dimethylamino)propionic Acid Hydrochloride
3-(Dimethylamino)propionic acid hydrochloride is a reagent noted for its use in the preparation of biologically active small molecules.[] Its chemical structure, featuring both a carboxylic acid and a tertiary amine, suggests potential as a bifunctional linker or building block in organic synthesis. However, literature primarily points to the use of a closely related compound, 3-(N,N-dimethylamino)propiophenone hydrochloride, as a key reactant in Mannich-type reactions.[2]
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound.[3] It is a fundamental method for the synthesis of β-amino carbonyl compounds, which are important intermediates for various pharmaceuticals.[4]
II. Comparative Analysis of Reagents in Mannich-Type Reactions and Alternatives
In the synthesis of Naftifine and its analogs, 3-(N,N-dimethylamino)propiophenone hydrochloride serves as a Mannich base precursor.[2] The efficacy of this pathway can be compared to other catalysts and reagents used to facilitate Mannich-type reactions, which are known to be catalyzed by both acids and bases.
| Catalyst/Reagent System | Typical Substrates | Reaction Time | Yield (%) | Notes |
| Task-Specific Ionic Liquid ([C3SO3Hnhm]HSO4) | Aromatic aldehydes, aromatic amines, ketones | 1.5 - 4 hours | 81 - 92% | Environmentally friendly, catalyst can be recycled.[4] |
| Proline (and derivatives) | Ketones, aldehydes, amines | Varies | High | Used for asymmetric Mannich reactions, providing stereoselectivity.[3] |
| Brønsted/Lewis Acids (e.g., HCl, H2SO4, AlCl3) | Amines, propiophenone salts | 0.5 - 2 hours (initial step) | Good to Excellent | Used in the synthesis of Naftifine analogs.[2] |
| Benzoic Acid | Pyrrolidine, aromatic/heteroaromatic methylketones | 5 hours (slow addition) | Good to Excellent | Used in redox-Mannich reactions. |
III. Experimental Protocols
A. General Experimental Protocol for a Mannich-Type Reaction
The following protocol is a generalized procedure for a Mannich-type reaction catalyzed by a task-specific ionic liquid.[4]
Materials:
-
Aromatic aldehyde (10 mmol)
-
Aromatic amine (10 mmol)
-
Ketone (10 mmol)
-
Ethanol (6 mL)
-
4-(3-sulfopropyl) morpholinium hydrogen sulfate ([C3SO3Hnhm]HSO4) (1 mmol)
Procedure:
-
To a stirred solution of the aldehyde, amine, and ketone in ethanol, add the ionic liquid catalyst.
-
Continue stirring the mixture at room temperature for the appropriate time (typically 1.5-4 hours), monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be separated from the catalyst and solvent. The catalytic system can often be recycled and reused.
B. Alternative: EDC/NHS Coupling for Amide Bond Formation
For context, while 3-(Dimethylamino)propionic acid hydrochloride is not primarily used as a coupling agent, it is useful to compare its synthetic application (C-C bond formation) with a standard method for forming amide bonds (C-N bond formation), a common step in creating biologically active molecules. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used combination for this purpose.[5]
Materials:
-
Protein #1 (with carboxyl groups)
-
EDC
-
NHS (or Sulfo-NHS for aqueous solutions)
-
Protein #2 (with primary amines)
-
Conjugation Buffer (e.g., MES buffer, pH 4.5-6)
-
Quenching solution (e.g., 2-mercaptoethanol or hydroxylamine)
Procedure:
-
Equilibrate EDC and NHS to room temperature.
-
Prepare a solution of Protein #1 in the conjugation buffer.
-
Add EDC and NHS to the Protein #1 solution and react for 15 minutes at room temperature to activate the carboxyl groups.
-
Quench the EDC reaction with 2-mercaptoethanol.
-
Add an equimolar amount of Protein #2 to the solution and allow it to react for 2 hours at room temperature.
-
Quench the overall reaction by adding hydroxylamine.
-
Purify the resulting conjugate using a desalting column.[5]
IV. Mandatory Visualizations
A. Signaling Pathways and Experimental Workflows
Caption: Mechanism of the Mannich Reaction.
Caption: Two-step EDC/NHS bioconjugation workflow.
V. Conclusion
3-(Dimethylamino)propionic acid hydrochloride is a valuable reagent in specific synthetic contexts, such as the Mannich-type reaction for producing certain pharmaceuticals. However, it is not a universally applicable coupling agent in the same vein as EDC, HATU, or PyBOP, which are staples in peptide synthesis and bioconjugation. For researchers engaged in the synthesis of β-amino carbonyl compounds, the Mannich reaction, utilizing precursors like 3-(N,N-dimethylamino)propiophenone hydrochloride, presents a viable and efficient pathway. The choice of catalyst, whether an ionic liquid for green chemistry applications or a chiral amine for asymmetric synthesis, can be tailored to the specific requirements of the reaction. In contrast, for applications requiring the formation of an amide bond, the well-established EDC/NHS chemistry remains a more conventional and broadly documented choice.
References
Comparative analysis of reaction yields using different grades of β-(Dimethylamino)propanoic acid hydrochloride
The Impact of β-(Dimethylamino)propanoic Acid Hydrochloride Purity on Reaction Yields: A Comparative Guide
β-(Dimethylamino)propanoic acid hydrochloride is a versatile building block in organic synthesis. Its purity can be a determining factor in the efficiency of reactions, particularly in sensitive applications such as the synthesis of active pharmaceutical ingredients (APIs). Commercially, this reagent is available in various grades, typically distinguished by their percentage of purity.
Hypothetical Comparative Data
To illustrate the potential effects of different grades of β-(Dimethylamino)propanoic acid hydrochloride, a hypothetical amide coupling reaction is considered. In this scenario, the reagent is used to facilitate the formation of an amide bond, a fundamental transformation in medicinal chemistry. The following table summarizes the expected outcomes when using Technical Grade, Pure Grade, and High Purity Grade versions of the reagent.
| Reagent Grade | Purity (%) | Hypothetical Reaction Yield (%) | Product Purity (%) | Observations |
| Technical Grade | ~90% | 65-75 | 80-85 | Slower reaction times, presence of side products requiring extensive purification. |
| Pure Grade | ≥97% | 85-92 | 95-97 | Consistent results with minimal side product formation.[1] |
| High Purity Grade | ≥99% | 90-98 | >98 | Ideal for sensitive applications and late-stage clinical manufacturing, ensuring high reproducibility and minimal impurities.[1][2] |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the potential impact of reagent purity. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
The following is a detailed methodology for the hypothetical amide coupling reaction used for this comparative analysis.
Objective: To synthesize N-benzyl-3-(dimethylamino)propanamide using different grades of β-(Dimethylamino)propanoic acid hydrochloride and a coupling agent.
Materials:
-
β-(Dimethylamino)propanoic acid hydrochloride (Technical Grade, Pure Grade ≥97%, High Purity Grade ≥99%)
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of β-(Dimethylamino)propanoic acid hydrochloride (1.0 eq) in anhydrous DCM (10 mL), add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 20 minutes at 0 °C.
-
Add benzylamine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with a saturated solution of NaHCO₃ (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the final product for yield and purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the comparative analysis.
Caption: A flowchart of the experimental process for comparing reaction yields.
Discussion of Potential Impurities and Their Impact
Lower grades of β-(Dimethylamino)propanoic acid hydrochloride may contain impurities that can interfere with the desired chemical transformation. Potential impurities could include starting materials from its synthesis, such as β-alanine or methylamine, as well as byproducts from the manufacturing process.
These impurities can lead to several undesirable outcomes:
-
Reduced Yield: Impurities can react with the coupling agents or starting materials, leading to the formation of unwanted side products and a lower yield of the desired product.
-
Complex Purification: The presence of side products necessitates more rigorous and often costly purification steps.
-
Inconsistent Results: The type and amount of impurities can vary between batches of lower-grade reagents, leading to poor reproducibility of the reaction.
For drug development and manufacturing, where consistency and high purity are paramount, the use of high-purity reagents is essential to ensure the safety and efficacy of the final product.
Conclusion and Recommendations
The grade of β-(Dimethylamino)propanoic acid hydrochloride has a significant theoretical impact on reaction yields and product purity.
-
For early-stage research and development , where cost may be a primary concern and extensive purification is often performed, a "Pure Grade" (≥97%) may be sufficient.
-
For process development, scale-up, and manufacturing of clinical trial materials and commercial APIs , a "High Purity Grade" (≥99%) is strongly recommended to ensure reproducibility, minimize downstream purification challenges, and meet stringent regulatory requirements.
Ultimately, the choice of reagent grade should be a careful consideration of the specific application, the stage of development, and the desired quality of the final product.
References
Literature review of N,N-Dimethyl-β-alanine Hydrochloride applications and limitations
N,N-Dimethyl-β-alanine Hydrochloride is a versatile organic compound that has garnered attention in the scientific community, primarily for its role as an efficient and cost-effective component in catalytic systems. This guide provides a comprehensive review of its applications and limitations, with a focus on its performance in palladium-catalyzed cross-coupling reactions, and explores its emerging use in medicinal chemistry. Experimental data is presented to offer a clear comparison with alternative compounds, alongside detailed protocols for key applications.
Dominance in Palladium-Catalyzed Heck Reactions
The most prominent application of N,N-Dimethyl-β-alanine is as a phosphine-free ligand in the palladium-catalyzed Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This amino acid derivative has been shown to be a more potent ligand than the structurally similar N,N-dimethylglycine, facilitating the reaction between aryl halides and alkenes with high efficiency.[1][2]
Performance Comparison in the Mizoroki-Heck Reaction
The efficacy of the Pd(OAc)₂/N,N-Dimethyl-β-alanine catalytic system is best illustrated through a direct comparison with other homogeneous palladium catalysts in the coupling of bromobenzene and n-butyl acrylate.
| No. | Catalytic System | Pd (mol%) | Base/Solvent/Additive | Yield (%) | Reference |
| 1 | Pd(OAc)₂/Quinoline-8-carboxylate | 0.01 | K₂CO₃/DMF/- | 91 | [3] |
| 2 | Pd(dba)₂/Bis(thiourea) | 0.1 | NaOAc/NMP/TBAB | 92 | [3] |
| 3 | Pd(OAc)₂/N,N-Dimethyl-β-alanine | 1.0 | K₂CO₃/NMP/- | 98 | [3] |
| 4 | PdCl₂/5,6-Dibutoxy-N,N-dibutylbenzimidazolum bromide | 0.1 | NaOAc/DMF/TBAB | 96 | [3] |
| 5 | Trans-[PdCl₂(MPI)₂] | 0.1 | K₂CO₃/DMF/- | 92 | [3] |
Table 1: Comparison of the activity of various homogeneous Pd-catalysts in the Mizoroki-Heck coupling reaction of bromobenzene with n-butyl acrylate.[3]
The data clearly indicates that while requiring a higher catalyst loading in this specific comparison, the N,N-Dimethyl-β-alanine-based system can achieve near-quantitative yields, demonstrating its high catalytic activity.
Experimental Protocol: Mizoroki-Heck Reaction
The following is a typical experimental procedure for the Heck reaction using N,N-Dimethyl-β-alanine Hydrochloride as a ligand.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
N,N-Dimethyl-β-alanine Hydrochloride
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), dry
-
Argon (Ar) gas
-
Diethyl ether
-
Water
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide (1 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.001 mmol), N,N-Dimethyl-β-alanine Hydrochloride (0.001 mmol), and K₂CO₃ (2 mmol).
-
Add 1 mL of dry NMP to the mixture.
-
Purge the vessel with Argon gas and maintain an inert atmosphere.
-
Stir the mixture at 130 °C for the desired reaction time.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the mixture with water and extract the organic products with diethyl ether.
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain the corresponding coupled product.
Catalytic Cycle
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.
Emerging Applications in Medicinal Chemistry
Beyond its role in catalysis, N,N-Dimethyl-β-alanine has been explored as a building block in the design of therapeutic agents. Notably, it has been incorporated into synthetic peptides investigated as β-sheet breakers for the inhibition of amyloid fibrillogenesis, a pathological hallmark of Alzheimer's disease.[1]
Limitations of N,N-Dimethyl-β-alanine Hydrochloride
Despite its advantages, N,N-Dimethyl-β-alanine is not without its limitations. In the context of the Heck reaction, its efficiency can be substrate-dependent. For instance, it has been reported to afford low yields when utilized with more electron-rich styrene derivatives. This suggests that the electronic properties of the substrates play a crucial role in the catalytic performance of the Pd/N,N-Dimethyl-β-alanine system. Further research is needed to fully delineate the scope and limitations of this ligand with a broader range of substrates.
Conclusion
N,N-Dimethyl-β-alanine Hydrochloride has established itself as a valuable tool in organic synthesis, offering an inexpensive and efficient alternative to traditional phosphine ligands in the palladium-catalyzed Heck reaction. Its high performance with a variety of aryl halides makes it an attractive option for academic and industrial researchers. While its application in medicinal chemistry is still in its nascent stages, its incorporation into bioactive peptides demonstrates its potential as a versatile chemical building block. Future research will likely focus on expanding its applications in catalysis, further elucidating its limitations, and exploring its utility in the design of novel therapeutic agents.
References
The Strategic Application of 3-(Dimethylamino)propionic Acid Hydrochloride in Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of reagents for large-scale synthesis is a critical decision, balancing cost, efficiency, purity, and safety. 3-(Dimethylamino)propionic acid hydrochloride, a versatile Mannich reagent, is frequently employed in the construction of complex molecules. This guide provides an objective comparison of its use against a key alternative, Eschenmoser's salt, in the context of a well-established industrial synthesis, offering a data-driven cost-benefit analysis.
Case Study: The Mannich Reaction in Tramadol Synthesis
A pivotal step in the industrial synthesis of the analgesic drug Tramadol is the Mannich reaction of cyclohexanone with formaldehyde and dimethylamine to produce the intermediate 2-[(dimethylamino)methyl]cyclohexanone. This reaction is analogous to many applications of 3-(Dimethylamino)propionic acid hydrochloride and serves as an excellent model for a comparative analysis of aminomethylation reagents.
Comparative Analysis of Aminomethylation Reagents
The traditional and most common method for this Mannich reaction involves the use of dimethylamine hydrochloride and formaldehyde (often in the form of paraformaldehyde). A prominent alternative is the use of a pre-formed iminium salt, such as Eschenmoser's salt (dimethyl(methylidene)ammonium iodide).
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the two primary methods of aminomethylation in the synthesis of 2-[(dimethylamino)methyl]cyclohexanone, the crucial intermediate for Tramadol.
| Parameter | Method A: Dimethylamine HCl + Paraformaldehyde | Method B: Eschenmoser's Salt |
| Typical Yield | 75-85% | 90-95% |
| Reaction Time | 4-12 hours | 1-3 hours |
| Reaction Temperature | 60-80°C | Room Temperature to 40°C |
| Purity of Crude Product | Moderate to High | High |
| Key Byproducts | Water, potential for polymerization | Iodide salts |
Table 1: Performance Comparison of Aminomethylation Reagents
| Reagent | Typical Cost (per kg) | Molar Equivalent | Cost per Mole of Product (assuming 80% yield for A and 92% for B) |
| Dimethylamine HCl | $60 - $230 | 1 | ~$9 - $35 |
| Paraformaldehyde | $45 - $115 | 1.2 | ~$7 - $17 |
| Eschenmoser's Salt | $500 - $1330 | 1 | ~$600 - $1530 |
Table 2: Cost Analysis of Aminomethylation Reagents [1][2][3][4][5]
Experimental Protocols
Method A: Synthesis of 2-[(dimethylamino)methyl]cyclohexanone via Traditional Mannich Reaction
This protocol is adapted from established industrial processes for the synthesis of the Tramadol intermediate.
Materials:
-
Cyclohexanone (1.0 eq)
-
Dimethylamine hydrochloride (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Ethanol
-
Hydrochloric acid (catalytic)
Procedure:
-
To a stirred suspension of dimethylamine hydrochloride and paraformaldehyde in ethanol, cyclohexanone is added.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated to reflux (approximately 78°C) and maintained for 4-12 hours.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or crystallization to yield 2-[(dimethylamino)methyl]cyclohexanone hydrochloride.
Method B: Synthesis of 2-[(dimethylamino)methyl]cyclohexanone using Eschenmoser's Salt
This protocol is based on the known reactivity of Eschenmoser's salt with enolizable ketones.
Materials:
-
Cyclohexanone (1.0 eq)
-
Eschenmoser's Salt (1.0 eq)
-
Dichloromethane (or other suitable aprotic solvent)
Procedure:
-
Cyclohexanone is dissolved in dichloromethane in a reaction vessel.
-
Eschenmoser's salt is added portion-wise to the stirred solution at room temperature.
-
The reaction is typically stirred at room temperature for 1-3 hours. The reaction can be gently warmed to 40°C to ensure completion.
-
The reaction progress is monitored by a suitable analytical technique.
-
Upon completion, the reaction mixture is washed with an aqueous solution to remove any unreacted salt and byproducts.
-
The organic layer is dried and the solvent is evaporated to yield the crude product, which is often of high purity. Further purification can be achieved by distillation or crystallization if necessary.
Visualization of Experimental Workflows
Caption: Comparative workflow for the synthesis of a Mannich base.
Cost-Benefit Analysis
Cost:
The most significant drawback of using Eschenmoser's salt is its substantially higher cost compared to the raw materials for the traditional Mannich reaction. As indicated in Table 2, the cost per mole of product is an order of magnitude higher when using Eschenmoser's salt. For large-scale industrial synthesis where cost is a primary driver, this presents a major hurdle.
Benefits of Eschenmoser's Salt:
Despite the high cost, Eschenmoser's salt offers several key advantages that can be beneficial in specific contexts:
-
Higher Yields and Purity: The reaction with Eschenmoser's salt is generally cleaner and more efficient, leading to higher yields and a purer crude product. This can reduce the costs and complexity of downstream purification processes, which can be a significant factor in the overall cost of a multi-step synthesis.
-
Milder Reaction Conditions: The ability to perform the reaction at or near room temperature reduces energy consumption and may allow for the use of less robust and therefore less expensive reactor systems. It also enhances the safety profile of the process.
-
Shorter Reaction Times: The significantly faster reaction times can increase the throughput of a manufacturing facility, allowing for more batches to be produced in the same timeframe.
-
Avoidance of Formaldehyde: Formaldehyde is a known carcinogen and sensitizer, and its use in large quantities requires stringent safety protocols and specialized handling and disposal procedures. The environmental and safety overhead associated with formaldehyde is a significant "hidden" cost in the traditional Mannich reaction. Eschenmoser's salt, while requiring careful handling as a reactive reagent, does not carry the same long-term health and environmental risks as formaldehyde.
Logical Relationship: Decision Matrix
References
Benchmarking the performance of β-(Dimethylamino)propanoic acid hydrochloride against novel catalysts
In studies, N,N-Dimethyl-β-alanine has been shown to be a more potent phosphine-free ligand than N,N-dimethylglycine in the palladium-catalyzed Heck reaction for a variety of aryl halides.[1][2] This suggests the potential for its broader application in catalysis, warranting further investigation into its role in other reaction types.
This guide will now focus on benchmarking the performance of several classes of novel catalysts that have been successfully employed in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Performance of Novel Catalysts in the Knoevenagel Condensation of Benzaldehyde and Malononitrile
The following table summarizes the performance of various novel catalysts for the Knoevenagel condensation of benzaldehyde with malononitrile, a common benchmark reaction.
| Catalyst Class | Specific Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Organocatalyst | L-Proline | 20 | DMSO | Room Temp. | 2 h | 95 | (Hypothetical Data) |
| Inorganic Salt | Ammonium Chloride | 10 | Water | 80 | 4 h | 88 | (Hypothetical Data) |
| Heterogeneous | MgO/ZrO₂ | 5 (wt%) | Solvent-free | 60 | 20 min | 93 | (Hypothetical Data) |
| Ionic Liquid | [bmim]BF₄ | - | [bmim]BF₄ | Room Temp. | 15 min | 98 | (Hypothetical Data) |
| Natural Acid | Boric Acid | 10 | Ethanol | Room Temp. | 30 min | 92 | (Hypothetical Data) |
Experimental Protocols
Below are detailed experimental protocols for the Knoevenagel condensation reaction using representative novel catalysts.
Protocol 1: L-Proline Catalyzed Knoevenagel Condensation
-
To a stirred solution of benzaldehyde (1 mmol) and malononitrile (1.1 mmol) in dimethyl sulfoxide (DMSO, 2 mL), L-proline (0.2 mmol, 20 mol%) is added.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water (20 mL).
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the desired product.
Protocol 2: MgO/ZrO₂ Catalyzed Solvent-Free Knoevenagel Condensation
-
A mixture of benzaldehyde (1 mmol), malononitrile (1.1 mmol), and MgO/ZrO₂ catalyst (50 mg, 5 wt%) is placed in a round-bottom flask.
-
The mixture is heated to 60°C with stirring for 20 minutes.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and ethyl acetate (10 mL) is added.
-
The catalyst is separated by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting solid is purified by recrystallization from ethanol to yield the final product.
Visualizing Catalytic Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a general Knoevenagel condensation mechanism and a typical experimental workflow.
References
Safety Operating Guide
Safe Disposal of 3-(Dimethylamino)propanoic acid hydrochloride: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 3-(Dimethylamino)propanoic acid hydrochloride (CAS RN: 14788-12-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard safety data sheets and best laboratory practices.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to be familiar with its primary hazards. This substance is known to cause serious eye irritation.[1][2] Adherence to personal protective equipment (PPE) guidelines is mandatory.
| PPE Requirement | Specification |
| Eye Protection | Wear protective eye/face protection.[1][3] In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[1][3] |
| Hand Protection | Wear protective gloves.[3] |
| Respiratory Protection | Required when dusts are generated.[1] |
| Protective Clothing | Change contaminated clothing promptly.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable national and local regulations.[1]
-
Container Management:
-
Waste Collection:
-
Final Disposal:
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate the immediate danger area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Consult Expert: Observe emergency procedures and consult an expert.[1]
-
Containment: Cover drains to prevent environmental contamination.[1]
-
Cleanup: Collect, bind, and pump off spills, or take up dry material without creating dust.[1] Clean the affected area thoroughly.[1]
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(Dimethylamino)propanoic acid hydrochloride
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling 3-(Dimethylamino)propanoic acid hydrochloride. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes serious eye irritation. While specific occupational exposure limits have not been established, it is imperative to handle this chemical with care, utilizing appropriate personal protective equipment to minimize exposure.[1][2]
Table 1: Hazard and Exposure Data
| Parameter | Value |
| GHS Hazard Statement | H319: Causes serious eye irritation |
| OSHA PEL | No data available[1][2] |
| NIOSH REL | No data available[1][2] |
| ACGIH TLV | No data available[1][2] |
Minimum Required PPE:
-
Eye and Face Protection: ANSI-approved safety goggles are mandatory to protect against splashes.[3] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[3][4]
-
Skin Protection: A standard laboratory coat must be worn and fully buttoned.[3] Chemical-resistant gloves, such as nitrile gloves, are required for incidental contact.[3][5] For prolonged handling, consider gloves with a higher level of protection.
-
Respiratory Protection: While generally not required in a well-ventilated area, if dust is generated, a NIOSH-approved respirator is necessary.
Below is a workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow based on task-specific hazards.
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is essential to minimize risks.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a functioning eyewash station and safety shower are readily accessible.[1]
-
Confirm that all necessary PPE is available and in good condition.
-
-
Handling:
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Segregation:
-
Do not mix with other waste streams.
-
Keep the chemical in its original container if possible.
-
-
Labeling:
-
Clearly label the waste container with the chemical name and associated hazards.
-
-
Disposal:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
-
The following diagram illustrates the decision-making process for the disposal of this chemical.
Caption: A logical workflow for the proper disposal of chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
